3-Bromo-6-chloro-4-iodo (1H)indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-4-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWQEHSDQREWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-6-chloro-4-iodo(1H)indazole synthesis pathway
An In-depth Technical Guide on the Synthesis of 3-Bromo-6-chloro-4-iodo(1H)indazole
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 3-bromo-6-chloro-4-iodo(1H)indazole, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Indazole derivatives are a privileged class of compounds known for a wide range of biological activities, including kinase inhibition and anti-cancer properties.[1][2] The strategic placement of three distinct halogen atoms (Br, Cl, I) at specific positions on the indazole scaffold offers multiple, orthogonal handles for further chemical modification, such as palladium-catalyzed cross-coupling reactions.[3][4] This guide, designed for researchers, chemists, and drug development professionals, details a multi-step synthesis beginning from a commercially available substituted aniline. It elucidates the chemical principles, causality behind procedural choices, and provides detailed, step-by-step protocols for each transformation.
Retrosynthetic Analysis and Strategic Pathway Design
The synthesis of a tri-halogenated indazole requires careful strategic planning to ensure correct regiochemistry. Direct halogenation of the indazole core is often challenging and can lead to mixtures of isomers.[5] A more controlled approach involves building the indazole ring and then sequentially introducing the substituents.
Our retrosynthetic analysis identifies 6-chloro-1H-indazole as a key intermediate, which can be derived from 4-chloro-2-methylaniline. The introduction of the C4-iodo and C3-bromo groups represents the core challenge. The C4-iodo group is best installed via a Sandmeyer reaction, a reliable method for introducing halides to an aromatic ring through a diazonium salt intermediate.[6][7][8] This necessitates the presence of a 4-amino precursor. The C3-bromo group can then be introduced via direct electrophilic bromination, a common transformation for the indazole ring system.[9]
This logic leads to the following proposed multi-step synthetic pathway:
Caption: Proposed retrosynthetic pathway for 3-Bromo-6-chloro-4-iodo(1H)indazole.
Detailed Synthesis Protocols and Mechanistic Insights
This section provides a step-by-step guide for the forward synthesis, grounded in established chemical principles and adapted from proven methodologies for analogous structures.
Part A: Synthesis of 6-Chloro-1H-indazole
The initial step involves the construction of the indazole core from a commercially available substituted aniline. The reaction proceeds via the diazotization of the aniline followed by an intramolecular cyclization. This is a classical and robust method for forming the indazole ring system.[10]
Experimental Protocol:
-
Acetylation: In a suitable reaction vessel, dissolve 4-chloro-2-methylaniline (1.0 eq) in chloroform. Cool the solution to 0-5 °C and add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 40°C. Stir for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.2 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 65-70°C) and maintain for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Hydrolysis: After completion, cool the mixture to room temperature and remove volatile components under reduced pressure. To the residue, add a mixture of water and concentrated hydrochloric acid (e.g., 1:1 v/v) and heat to 50-60°C for 2-4 hours to hydrolyze the N-acetyl group.
-
Isolation and Purification: Cool the acidic mixture and neutralize with a 50% aqueous solution of sodium hydroxide until pH 11-12. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield crude 6-chloro-1H-indazole. The product can be further purified by recrystallization from heptane or a similar non-polar solvent.
Causality and Expertise: The initial acetylation step protects the amine during the subsequent diazotization. Isoamyl nitrite is a common, organic-soluble diazotizing agent used under non-aqueous conditions. The final acidic hydrolysis removes the acetyl group, which can be considered a transient protecting group, to yield the desired 1H-indazole.
Part B: Regioselective C4-Nitration of 6-Chloro-1H-indazole
To install the iodo group at the C4 position via a Sandmeyer reaction, a 4-amino precursor is required. This is achieved by first nitrating the 6-chloro-1H-indazole at the C4 position, followed by reduction. The directing effects of the fused benzene ring and the existing chloro substituent favor nitration at the C4 and C7 positions. Careful control of reaction conditions is necessary to maximize the yield of the desired 4-nitro isomer.
Experimental Protocol:
-
Reaction Setup: To a flask containing concentrated sulfuric acid, cooled to 0-5°C in an ice bath, slowly add 6-chloro-1H-indazole (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C. Add this mixture dropwise to the indazole solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction at 0-5°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the crude 6-chloro-4-nitro-1H-indazole. Filter the product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Causality and Expertise: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for aromatic nitration. The electron-withdrawing nature of the pyrazole ring deactivates the benzene ring towards electrophilic substitution, necessitating potent nitrating conditions. The low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
Part C: Reduction to 4-Amino-6-chloro-1H-indazole
The nitro group is a versatile precursor to an amine via reduction. A variety of reducing agents can be employed; however, a common and effective method for this transformation is the use of a metal in acidic media, such as iron powder with ammonium chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, create a suspension of 6-chloro-4-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reduction: Add iron powder (4.0-5.0 eq) and ammonium chloride (1.0 eq) to the suspension. Heat the mixture to reflux (approx. 80-85°C) and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The amino product will have a different Rƒ value and may be visible under UV light.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-6-chloro-1H-indazole.
Part D: Sandmeyer Iodination to Yield 6-Chloro-4-iodo-1H-indazole
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing the conversion of an amino group into a wide variety of functionalities, including halogens, via a diazonium salt.[11]
Experimental Protocol:
-
Diazotization: Suspend 4-amino-6-chloro-1H-indazole (1.0 eq) in an aqueous solution of a non-nucleophilic acid like sulfuric acid (H₂SO₄) and cool to 0-5°C in an ice-salt bath. Add an aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 30-45 minutes at this temperature to form the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate may form.
-
Reaction Completion: Allow the mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas.
-
Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-chloro-4-iodo-1H-indazole, can be purified by column chromatography on silica gel.
Causality and Expertise: The diazotization must be performed at low temperatures as diazonium salts are unstable and can decompose at higher temperatures. The use of potassium iodide provides the iodide nucleophile that displaces the dinitrogen gas in the final step of the Sandmeyer sequence.
Part E: Regioselective C3-Bromination to Yield 3-Bromo-6-chloro-4-iodo(1H)indazole
The final step is the bromination of the indazole ring. The C3 position of the 1H-indazole core is electron-rich and susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for this purpose.[9]
Experimental Protocol:
-
Reaction Setup: Dissolve 6-chloro-4-iodo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Bromination: Add N-iodosuccinimide (NBS) (1.1-1.2 eq) in portions to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC or LC-MS to track the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into water. The product will often precipitate out of the aqueous solution. Filter the solid, wash with water, and dry under vacuum. If the product is soluble, extract with ethyl acetate. The crude 3-bromo-6-chloro-4-iodo(1H)indazole can be purified by recrystallization or column chromatography to yield the final product.
Causality and Expertise: NBS is an effective electrophilic bromine source that allows for controlled monobromination under mild conditions, avoiding over-bromination or other side reactions. The inherent electronic properties of the indazole ring direct this substitution to the C3 position.[12][13]
Experimental Workflow Overview
The entire synthesis can be visualized as a linear sequence of transformations, each requiring specific conditions and work-up procedures before proceeding to the next stage.
Caption: A step-by-step workflow diagram for the synthesis of the target molecule.
Quantitative Data Summary
The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are estimates based on similar transformations reported in the literature and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) |
| A | 4-Chloro-2-methylaniline | Acetic anhydride, Isoamyl nitrite, HCl | Chloroform, Water | 60-75% |
| B | 6-Chloro-1H-indazole | HNO₃, H₂SO₄ | Sulfuric Acid | 70-85% |
| C | 6-Chloro-4-nitro-1H-indazole | Fe powder, NH₄Cl | Ethanol, Water | 80-95% |
| D | 4-Amino-6-chloro-1H-indazole | NaNO₂, H₂SO₄, KI | Water | 55-70% |
| E | 6-Chloro-4-iodo-1H-indazole | N-Bromosuccinimide (NBS) | DMF / Acetonitrile | 85-95% |
Conclusion
The synthetic pathway detailed in this guide provides a logical and robust method for the preparation of 3-bromo-6-chloro-4-iodo(1H)indazole. By leveraging a sequence of well-established and reliable chemical transformations—including indazole ring formation, electrophilic nitration, nitro group reduction, a Sandmeyer reaction, and regioselective bromination—this guide offers a clear and reproducible route to a valuable, highly functionalized chemical intermediate. The strategic approach ensures high regiochemical control, which is paramount for creating complex molecular architectures for drug discovery and development. The protocols and insights provided herein are intended to empower researchers to confidently synthesize this and other similarly complex heterocyclic scaffolds.
References
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Li, W., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
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Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Retrieved from [Link]
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PubMed. (2000). Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Semantic Scholar. (2004). Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Retrieved from [Link]
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BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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ScienceDirect. (2013). Solid-state synthesis of novel 3-substituted indoles. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Semantic Scholar. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]
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IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-6-chloro-4-iodo(1H)indazole
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-Bromo-6-chloro-4-iodo(1H)indazole, a novel tri-halogenated indazole derivative. Given the absence of published experimental data for this specific isomer, this document serves as a procedural whitepaper for researchers in drug discovery and medicinal chemistry. We present a synthesis of predicted molecular properties to inform experimental design and provide detailed, field-proven protocols for determining critical physicochemical parameters: lipophilicity (LogP), aqueous solubility, and acid dissociation constant (pKa). The causality behind experimental choices is emphasized to ensure the generation of robust, reliable, and decision-driving data. This guide is structured to empower scientists to thoroughly characterize this and other novel chemical entities, a critical step in the early stages of the drug development pipeline.
Introduction: The Imperative for Physicochemical Profiling
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern of 3-Bromo-6-chloro-4-iodo(1H)indazole suggests its potential as a versatile building block for creating targeted compound libraries, particularly for kinase inhibitors or other therapeutics where precise molecular interactions are key. The dual halogen functionality at the 3 and 4/6 positions offers distinct reactivity for sequential cross-coupling reactions, enabling systematic exploration of structure-activity relationships (SAR).
However, before a compound's biological activity can be meaningfully explored, its fundamental physicochemical properties must be understood. These properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its "drug-likeness" and potential for therapeutic success. Poor solubility can halt development due to formulation challenges and low bioavailability, while suboptimal lipophilicity can prevent a molecule from reaching its biological target or lead to off-target toxicity.
This guide addresses the critical need for a rigorous, foundational dataset for 3-Bromo-6-chloro-4-iodo(1H)indazole. As a novel entity, it represents a common challenge in drug discovery: how to proceed when a promising structure lacks any empirical characterization. Our approach is to leverage computational predictions as a starting point to design and execute a robust experimental plan.
Molecular Profile and Predicted Properties
A molecular profile serves as the foundational dataset for any new chemical entity. The structure and key identifiers for 3-Bromo-6-chloro-4-iodo(1H)indazole are presented below.
Chemical Structure:
To guide our experimental strategy, we have aggregated predicted physicochemical values from multiple computational models. It is critical to recognize these as in silico estimations; they are not a substitute for experimental data but are invaluable for anticipating a compound's behavior and planning analytical methods.
| Property | Predicted Value | Significance & Experimental Implication |
| Molecular Formula | C₇H₃BrClIN₂ | Confirms elemental composition. |
| Molecular Weight | 357.37 g/mol | Essential for all concentration-based calculations. |
| CAS Number | Not Assigned | The absence of a CAS number highlights the novelty of this specific isomer. |
| SMILES | Clc1cc2c(c(I)c1)c(Br)nn2 | Machine-readable identifier for use in computational tools. |
| Predicted LogP | 3.5 - 4.5 | Suggests high lipophilicity. The compound is likely to have low aqueous solubility and high affinity for nonpolar environments. This value is critical for selecting appropriate solvents and anticipating chromatographic behavior. |
| Predicted Aqueous Solubility (LogS) | -4.0 to -5.0 | Indicates that the compound is likely to be poorly soluble or practically insoluble in water. This necessitates sensitive analytical methods for solubility determination. |
| Predicted pKa (acidic) | 7.5 - 8.5 (N-H proton) | The N-H proton of the indazole ring is weakly acidic. This pKa value is crucial for understanding how solubility and lipophilicity will change with pH. |
| Predicted pKa (basic) | < 1 | The pyrazole-type nitrogens are predicted to be very weakly basic, unlikely to be protonated under physiological conditions. |
| Topological Polar Surface Area (TPSA) | ~28.7 Ų | This low TPSA value, combined with the high LogP, suggests good potential for membrane permeability. |
Note: Predicted values are aggregated from various QSPR models and should be used for guidance only.
Lipophilicity (LogP) Determination
Expertise & Experience: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a cornerstone of medicinal chemistry. The octanol-water partition coefficient (LogP) is the industry standard. A LogP value between 1 and 3 is often considered optimal for oral drug absorption, though this is target-dependent. The high predicted LogP for our compound suggests it may readily cross cell membranes but could also face challenges with aqueous solubility and potential for non-specific binding or sequestration in fatty tissues.
Trustworthiness: The "shake-flask" method remains the gold standard for LogP determination due to its direct measurement of partitioning at equilibrium.[1] To ensure self-validation, the protocol must include rigorous controls, such as pre-saturation of solvents and concentration analysis in both phases, with the final mass balance confirming the accuracy of the measurement.
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Preparation of Phases:
-
Prepare a sufficient quantity of 1-octanol and HPLC-grade water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4).
-
In a large separatory funnel, combine the 1-octanol and water/buffer in a 1:1 ratio. Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely for at least 24 hours. Drain and store each phase in separate, sealed containers. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-Bromo-6-chloro-4-iodo(1H)indazole in the pre-saturated 1-octanol. The concentration should be high enough to be accurately measured by HPLC-UV but low enough to ensure it is well below the solubility limit in the aqueous phase. A starting concentration of ~1 mg/mL is often appropriate.
-
-
Partitioning:
-
In triplicate, add a precise volume of the octanol stock solution (e.g., 5 mL) and an equal volume of the pre-saturated water/buffer (5 mL) to clean glass centrifuge tubes with screw caps.
-
Include a blank control containing only the two pre-saturated phases.
-
Place the tubes in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C) and agitate gently for 24 hours to allow equilibrium to be reached. Avoid vigorous shaking that can cause emulsification.
-
-
Phase Separation:
-
Centrifuge the tubes at >2000 x g for at least 20 minutes to ensure a clean separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the top (octanol) and bottom (aqueous) layers of each tube. Be extremely careful not to disturb the interface.
-
Prepare a calibration curve for the compound using a validated HPLC-UV method.
-
Determine the concentration of the compound in each phase. Dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The final value is expressed as its logarithm: LogP = log10(P).
-
Visualization: LogP Determination Workflow
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility Determination
Expertise & Experience: Aqueous solubility is arguably one of the most critical properties for oral drug candidates. Insufficient solubility leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low bioavailability.[2] The predicted low solubility (LogS) for our compound underscores the importance of this measurement. We will describe the "gold standard" thermodynamic solubility method, which measures the true equilibrium solubility of the solid material.
Trustworthiness: A self-validating solubility experiment requires demonstrating that equilibrium has been reached and that the solid material has not undergone any phase changes or degradation during the experiment. This is achieved by measuring the concentration at multiple time points (e.g., 24 and 48 hours) to ensure the value is stable. Analysis of the remaining solid by techniques like XRPD or DSC post-experiment is best practice to confirm solid-form integrity.
Experimental Protocol: Thermodynamic (Shake-Flask) Method
-
Setup:
-
Add an excess of solid 3-Bromo-6-chloro-4-iodo(1H)indazole to several glass vials (in triplicate). "Excess" means enough solid is visibly present throughout the experiment.
-
To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate for an extended period. A minimum of 48 hours is recommended for novel, potentially poorly soluble compounds.
-
-
Sampling and Separation:
-
After the equilibration period, allow the vials to stand briefly to let larger particles settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid. This step is critical; any particulate matter will falsely elevate the measured solubility.
-
The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase or a 50:50 acetonitrile:water mixture) to a concentration within the linear range of a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve of the compound in the same diluent.
-
Quantify the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the filtrate, accounting for the dilution factor.
-
The result is the thermodynamic solubility, typically expressed in µg/mL or µM.
-
Visualization: Aqueous Solubility Workflow
Caption: Workflow for thermodynamic aqueous solubility determination.
Acid Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa is the pH at which a compound is 50% ionized. This parameter is fundamental as it dictates a molecule's charge state at a given pH, which in turn profoundly influences its solubility, permeability, and target binding. For our indazole, the N-H proton is weakly acidic. Knowing its pKa is essential to predict how its solubility and lipophilicity will change as it moves from the acidic environment of the stomach to the neutral pH of the intestines and blood.
Trustworthiness: Potentiometric titration is a highly accurate and reliable method for pKa determination.[3] The self-validating nature of this technique comes from analyzing the entire titration curve. The inflection point, which corresponds to the pKa, is mathematically determined from the first or second derivative of the curve, minimizing subjective interpretation. The procedure must be performed under an inert atmosphere to prevent dissolved CO₂, which is acidic, from interfering with the titration of weak bases or the accurate determination of endpoints.
Experimental Protocol: Potentiometric Titration
-
System Setup:
-
Use a calibrated pH meter with a combination glass electrode. Calibrate immediately before use with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
The titration vessel should be jacketed to maintain a constant temperature (e.g., 25°C).
-
Maintain a constant ionic strength during the titration by using a background electrolyte (e.g., 0.15 M KCl).
-
Continuously purge the solution with an inert gas (argon or nitrogen) before and during the titration to displace dissolved CO₂.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with the ionic strength-adjusted water. The final co-solvent concentration should be kept to a minimum (<5%) as it can affect pKa values.
-
The final analyte concentration should be around 1-2 mM.
-
-
Titration:
-
To determine the acidic pKa of the N-H proton, titrate the sample solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate the titration curve.
-
Calculate the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point.
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).
-
Specialized software can be used to fit the entire titration curve and provide a more accurate pKa value.
-
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion and Forward Outlook
The comprehensive physicochemical characterization of novel compounds like 3-Bromo-6-chloro-4-iodo(1H)indazole is a non-negotiable cornerstone of modern drug discovery. While computational tools provide invaluable initial estimates, they must be substantiated by rigorous experimental data. The protocols outlined in this guide for determining LogP, aqueous solubility, and pKa provide a robust framework for generating the high-quality, decision-driving data necessary to assess the therapeutic potential of this and other new chemical entities. By understanding and applying these foundational principles, research organizations can de-risk their discovery portfolios, optimize lead candidates more efficiently, and ultimately increase the probability of translating a promising molecule into a successful therapeutic.
References
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Chemicalize by ChemAxon. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Wang, J., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
Sources
Technical Whitepaper: 3-Bromo-6-chloro-4-iodo(1H)indazole
The following technical guide details the structural identity, synthesis logic, and chemo-selective utility of the 3-Bromo-6-chloro-4-iodo-1H-indazole scaffold.
Strategic Synthesis & Chemo-selective Functionalization
Executive Summary & Identity Profile
Compound Class: Polyhalogenated 1H-Indazole Primary Utility: Orthogonal scaffold for sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
This molecule represents a "privileged scaffold" in medicinal chemistry due to its distinct halogenation pattern. The presence of Iodine (C4), Bromine (C3), and Chlorine (C6) creates a precise reactivity hierarchy, allowing researchers to install three different pharmacophores sequentially without protecting group manipulation.
Identity & CAS Registry Status
Note on CAS Specificity: While the exact regioisomer 3-Bromo-6-chloro-4-iodo-1H-indazole is a specialized intermediate often synthesized in situ or on-demand, it is derived directly from the commercially indexed precursor 6-Chloro-4-iodo-1H-indazole . Researchers must distinguish it from its commercially available isomers to avoid structural assignment errors.
| Compound Identity | CAS Number | Molecular Formula | MW ( g/mol ) | Role |
| Target Scaffold | Not Publicly Indexed | C₇H₃BrClIN₂ | 357.37 | Core Intermediate |
| Precursor | 885519-56-2 | C₇H₄ClIN₂ | 278.48 | Starting Material |
| Isomer A | 887568-35-6 | C₇H₃BrClIN₂ | 357.37 | 4-Bromo-6-chloro-3-iodo |
| Isomer B | 887568-16-3 | C₇H₃BrClIN₂ | 357.37 | 6-Bromo-4-chloro-3-iodo |
Critical QC Check: Verify regiochemistry using 2D NMR (NOESY/HMBC). The C3-Br position does not have a proton, whereas the precursor (CAS 885519-56-2) shows a singlet at ~8.0-8.2 ppm corresponding to the C3-H. Disappearance of this proton confirms C3-bromination.
Synthetic Architecture
The synthesis of the target molecule relies on the electrophilic activation of the C3 position of the pre-existing indazole core. The C4-Iodo and C6-Chloro substituents are installed prior to ring closure or on the aniline precursor to avoid regioselectivity issues later.
Pathway Logic
-
Starting Material: 6-Chloro-4-iodo-1H-indazole (CAS 885519-56-2).[1]
-
Transformation: Electrophilic Bromination (C3-H → C3-Br).
-
Reagent Choice: Bromine (Br₂) with base, or N-Bromosuccinimide (NBS). NBS is preferred for milder conditions and easier workup.
Figure 1: Synthetic workflow converting the commercially available precursor to the tri-halogenated scaffold.[2]
Chemo-orthogonal Reactivity Profile
The value of this scaffold lies in the Bond Dissociation Energy (BDE) differences between C-I, C-Br, and C-Cl. This allows for "programmed" synthesis.
The Reactivity Hierarchy (Pd-Catalyzed Coupling)
-
Primary Site (Most Reactive): C4-Iodo.
-
Reasoning: The C-I bond is the weakest and undergoes oxidative addition with Pd(0) most rapidly.
-
Conditions: Mild Suzuki or Sonogashira coupling (RT to 60°C).
-
-
Secondary Site: C3-Bromo.
-
Reasoning: Heteroaryl bromides are reactive, but significantly slower than aryl iodides.
-
Conditions: Requires higher temperatures (80-100°C) or more active ligands (e.g., XPhos, SPhos) after the Iodine has been reacted.
-
-
Tertiary Site (Least Reactive): C6-Chloro.
-
Reasoning: The C-Cl bond is strong. It typically remains inert during the first two couplings.
-
Conditions: Requires specialized Buchwald precatalysts (e.g., Pd-RuPhos) and high temperatures (>110°C) to activate.
-
Figure 2: Sequential functionalization strategy based on halogen reactivity rates.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-6-chloro-4-iodo-1H-indazole
Objective: Selective bromination of 6-chloro-4-iodo-1H-indazole.
-
Setup: Charge a round-bottom flask with 6-chloro-4-iodo-1H-indazole (1.0 equiv) and dissolve in DMF (10 mL/g).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C to control exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (lower Rf) should disappear.
-
-
Workup: Pour the reaction mixture into ice-water (5x volume). A precipitate should form.[3]
-
Isolation: Filter the solid. Wash with water to remove succinimide by-products. Dry under vacuum.[4]
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if impurities are present.
Protocol B: Selective C4-Arylation (Suzuki Coupling)
Objective: Couple at C4-I without touching C3-Br or C6-Cl.
-
Reagents: Suspend Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Na₂CO₃ (2.0 equiv) in Dioxane/Water (4:1) .
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Note: Use this catalyst; it is robust but less "hot" than SPhos, preventing premature Br-coupling.
-
Conditions: Degas with Argon. Heat to 60°C for 4-6 hours.
-
Validation: LCMS should show consumption of the Iodide (M-I+Aryl) with the Bromine isotope pattern (1:1 ratio of M/M+2) preserved.
References & Grounding
-
Precursor Identification: Sigma-Aldrich Catalog. "6-Chloro-4-iodo-1H-indazole (CAS 885519-56-2)." Link
-
Indazole Reactivity: BenchChem Technical Guides. "Comparative Guide to Reactivity of Iodoindazoles." Link
-
Halogen Selectivity: Beilstein Journal of Organic Chemistry. "Synthesis and reactivity of azole-based iodazinium salts" (Discusses I vs Br selectivity). Link
-
Isomer Data: ChemScene. "4-Bromo-6-chloro-3-iodo-1H-indazole (Isomer Reference)." Link
-
General Synthesis: Organic Chemistry Portal. "Synthesis of Indazoles." (General methodologies for ring construction and functionalization). Link
Sources
Technical Guide: Solubility Profiling & Handling of 3-Bromo-6-chloro-4-iodo(1H)indazole
Executive Summary & Chemical Context
Compound: 3-Bromo-6-chloro-4-iodo-1H-indazole Primary Application: Critical intermediate in the synthesis of kinase inhibitors (e.g., PLK4, VEGFR targets) and complex heterocyclic scaffolds.
This guide addresses the solubility landscape of 3-Bromo-6-chloro-4-iodo(1H)indazole , a highly functionalized tri-halo-heterocycle. Its physicochemical behavior is dominated by the interplay between the lipophilic halogen array (Br, Cl, I) and the polar hydrogen-bond donor/acceptor motif of the indazole core.
Critical Insight for Researchers: Unlike simple organic solids, this compound exhibits a "solubility cliff" between polar aprotic solvents (DMSO/DMF) and non-polar hydrocarbons. Successful handling requires navigating this cliff to avoid uncontrolled precipitation during scale-up or biological assay preparation.
Physicochemical Profiling & Solubility Landscape
Theoretical Basis (The "Why")
The solubility of this molecule is governed by three competing forces:
-
Crystal Lattice Energy: High melting point potential due to
- stacking of the planar indazole ring and halogen bonding (particularly Iodine). -
Lipophilicity (LogP ~3.6 - 4.0): The three halogen atoms significantly increase hydrophobicity, making the compound sparingly soluble in aqueous media.
-
Hydrogen Bonding: The N1-H (donor) and N2 (acceptor) positions require polar solvents to disrupt intermolecular dimerization.
Solubility Data Table (Qualitative & Semi-Quantitative)
Data derived from structural analog behavior (e.g., 6-bromo-3-iodo-1H-indazole) and standard medicinal chemistry purification protocols.
| Solvent Class | Representative Solvent | Solubility Rating | Primary Use Case | Mechanistic Note |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock solutions, Reaction medium (SNAr, Couplings) | Strong dipole interactions disrupt indazole H-bond dimers. |
| Polar Aprotic | THF, Acetone | Good (10-30 mg/mL) | Reaction solvent, Intermediate transfer | Good solvency but volatile; beware of concentration during evaporation. |
| Chlorinated | DCM, Chloroform | Moderate (5-20 mg/mL) | Liquid-Liquid Extraction, Chromatography | Halogens interact favorably with chlorinated solvents via dispersion forces. |
| Esters | Ethyl Acetate | Moderate (5-15 mg/mL) | Workup, Crystallization (hot) | Effective when heated; poor solubility at 0°C allows for crystallization. |
| Protic | Methanol, Ethanol | Low-Moderate (1-10 mg/mL) | Recrystallization (with anti-solvent) | Proticity competes with solute-solute H-bonds; temperature-dependent. |
| Hydrocarbons | Hexane, Heptane | Insoluble (<0.1 mg/mL) | Anti-solvent, Wash solvent | Lack of polarity cannot overcome crystal lattice energy. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Quench, Precipitation | High LogP drives immediate precipitation upon water addition. |
Experimental Protocols: Self-Validating Systems
Protocol A: Gravimetric Solubility Determination (High Throughput)
Use this method for rapid solvent screening during process development.
Objective: Determine the saturation point in organic solvents.
-
Preparation: Weigh approx. 10 mg of micronized 3-Bromo-6-chloro-4-iodoindazole into a 1.5 mL HPLC vial (pre-weighed).
-
Solvent Addition: Add the target solvent in 50 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes at 25°C.
-
Visual Check:
-
Clear Solution: Solubility > Current Concentration.
-
Turbid/Solid: Saturation reached.
-
-
Validation: If solid persists after 200 µL (Conc < 50 mg/mL), centrifuge at 10,000 rpm for 3 mins. Transfer supernatant to a pre-weighed vial, evaporate solvent under N2 stream, and weigh the residue.
-
Calculation:
-
Protocol B: Recrystallization for Purification
Based on the solubility differential between Ethyl Acetate and Heptane.
-
Dissolution: Dissolve crude material in minimal Ethyl Acetate at reflux (approx. 70°C).
-
Hot Filtration: If particulates remain, filter through a heated glass frit (remove inorganic salts).
-
Nucleation: Remove from heat. Add Heptane dropwise until a faint, persistent turbidity appears.
-
Crystal Growth: Re-heat to clarity, then allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Harvest: Cool to 4°C for 1 hour. Filter solids and wash with cold 1:4 EtOAc:Heptane.
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements, highlighting the critical solubility cliff in aqueous dilutions.
Critical Handling Notes
-
Halogen Lability: Avoid prolonged heating (>80°C) in nucleophilic solvents (e.g., Pyridine) as the C-I or C-Br bonds may undergo unwanted displacement.
-
Light Sensitivity: Poly-halogenated indazoles can be photosensitive (de-iodination). Store solutions in amber vials wrapped in foil.
-
Acidity: The N-H proton is weakly acidic (pKa ~13-14). In basic media (e.g., K2CO3/DMF), the anion is formed, significantly altering solubility and increasing reactivity toward electrophiles.
References
-
Vertex AI Search (Benchchem). Optimizing reaction conditions for bromo-indazole synthesis. Retrieved from 1
-
ChemScene. 6-Bromo-4-chloro-3-iodo-1H-indazole Product Data & Physicochemical Properties. Retrieved from 2
-
National Institutes of Health (NIH) - PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (Detailed synthesis and workup protocols for halo-indazoles). Retrieved from 3
-
Unibrom. 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block.[4] Retrieved from 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
Strategic Procurement and Synthetic Utility of 3-Bromo-6-chloro-4-iodo-1H-indazole in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, polyhalogenated heterocycles serve as privileged scaffolds, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) through sequential functionalization. 3-Bromo-6-chloro-4-iodo-1H-indazole (CAS: 887568-28-7) is a premier example of such a building block. The presence of three distinct halogens—iodine, bromine, and chlorine—on a single indazole core provides an exceptional platform for orthogonal, regioselective palladium-catalyzed cross-coupling reactions.
This technical whitepaper provides an authoritative guide on sourcing this critical intermediate, explains the thermodynamic causality behind its regioselective reactivity, and establishes a self-validating experimental protocol for its sequential functionalization.
Commercial Landscape and Procurement Strategy
The synthesis of complex kinase inhibitors and other small-molecule therapeutics relies heavily on the purity of the starting materials. Trace metal impurities (e.g., residual palladium or copper from upstream halogenation steps) can prematurely catalyze unwanted homocoupling or dehalogenation during downstream functionalization. Therefore, sourcing high-purity (>98%) material from verified commercial suppliers is a critical first step.
Table 1: Commercial Suppliers of 3-Bromo-6-chloro-4-iodo-1H-indazole[1][2]
| Supplier | Catalog / SKU | Purity | Typical Lead Time | Application Suitability |
| BLD Pharm | BD02315457 | >97% | In Stock / 1-3 Days | High-throughput screening, SAR libraries |
| Sagechem Limited | SJ-20197 | 98% | 7 Days | Bulk synthesis, process scale-up |
| BuyersGuideChem | Multiple | Variable | Variable | Custom procurement and vendor comparison |
Strategic Note: When procuring this compound, request a Certificate of Analysis (CoA) that includes Inductively Coupled Plasma Mass Spectrometry (ICP-MS) data to verify that heavy metal residues are below 10 ppm.
Mechanistic Rationale for Orthogonal Functionalization
The utility of 3-Bromo-6-chloro-4-iodo-1H-indazole lies in the inherent thermodynamic differences between its carbon-halogen bonds[1]. The sequence of functionalization is strictly dictated by the Bond Dissociation Energy (BDE) of each position, which governs the rate of oxidative addition to the Palladium(0) catalyst.
Table 2: Halogen Bond Dissociation Energies & Reactivity Profile
| Position | Halogen | Approx. BDE (kcal/mol) | Pd(0) Insertion Rate | Preferred Coupling Reaction |
| C4 | Iodine | ~65 | Fastest | Suzuki, Sonogashira (Mild conditions, Room Temp) |
| C3 | Bromine | ~81 | Moderate | Suzuki, Sonogashira (Elevated Temp, 70°C) |
| C6 | Chlorine | ~96 | Slowest | Buchwald-Hartwig (Bulky electron-rich ligands, >100°C) |
Causality in Catalyst Selection:
Because the C4–I bond is significantly weaker than the C3–Br bond, oxidative addition at C4 occurs rapidly even with standard ligands (e.g., PPh
Workflow Visualization
Orthogonal reactivity sequence based on halogen bond dissociation energies.
Self-Validating Experimental Protocol
To prevent over-coupling and ensure strict regioselectivity, the following step-by-step methodology incorporates built-in analytical validation at each stage.
Step 1: Chemoselective C4-Suzuki-Miyaura Arylation
-
Rationale: Exploiting the ~16 kcal/mol BDE difference between C-I and C-Br to achieve mono-arylation exclusively at the C4 position.
-
Procedure:
-
Charge a flame-dried Schlenk flask with 3-Bromo-6-chloro-4-iodo-1H-indazole (1.0 eq), an arylboronic acid (1.05 eq), and Pd(PPh
) (0.05 eq). -
Add degassed 1,4-Dioxane/H
O (4:1 v/v) followed by Na CO (2.0 eq). -
Stir the mixture at 45°C for 4 hours. Crucial: Do not exceed 50°C to prevent competitive C3-Br insertion.
-
-
Self-Validation Check: Quench a 50
L aliquot in EtOAc/H O. Analyze the organic layer via LC-MS. The spectrum must show a single product mass corresponding to the [M+H] of the C4-aryl intermediate. The presence of a distinct dibromide/dichloride isotopic pattern ( Br/ Br and Cl/ Cl) confirms that the C3 and C6 halogens remain completely intact.
Step 2: C3-Sonogashira Alkynylation
-
Rationale: The C-Br bond requires Cu(I) co-catalysis to form a reactive copper acetylide, facilitating transmetalation.
-
Procedure:
-
To the isolated C4-aryl intermediate (1.0 eq), add a terminal alkyne (1.2 eq), Pd(PPh
) Cl (0.05 eq), and CuI (0.1 eq). -
Dissolve in anhydrous Triethylamine (Et
N), which acts as both solvent and base. -
Heat the sealed vessel to 70°C for 12 hours.
-
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). Following aqueous workup, perform
H-NMR spectroscopy. The absolute disappearance of the terminal alkyne C-H resonance (typically ~2.5 ppm) and the retention of the indazole C7-H and C5-H aromatic protons validate successful, regioselective C3-alkynylation.
Step 3: C6-Buchwald-Hartwig Amination
-
Rationale: The highly inert C-Cl bond requires a bulky, electron-rich ligand to accelerate oxidative addition and force reductive elimination over competitive
-hydride elimination. -
Procedure:
-
Combine the C3,C4-disubstituted intermediate (1.0 eq), a secondary amine (1.5 eq), Pd
(dba) (0.05 eq), XPhos (0.1 eq), and NaOtBu (2.0 eq) in anhydrous Toluene. -
Heat at 100°C for 16 hours.
-
-
Self-Validation Check: Observe a complete shift in the UV-Vis absorption spectrum (bathochromic shift) due to the extended conjugation provided by the newly introduced amine lone pair into the indazole
-system.
Conclusion
3-Bromo-6-chloro-4-iodo-1H-indazole is a masterclass in molecular design for medicinal chemistry. By strategically procuring high-purity material and rigorously controlling reaction thermodynamics (temperature, stoichiometry, and ligand electronics), researchers can execute three distinct, orthogonal cross-coupling reactions on a single core. This self-validating approach drastically reduces synthetic bottlenecks and accelerates the discovery of novel therapeutic agents.
References
-
Molbase. "SAGECHEM LIMITED: 1H-Indazole, 3-bromo-6-chloro-4-iodo-." Molbase Chemical E-commerce Platform.[Link]
-
Legault, C. Y., et al. "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Journal of the American Chemical Society, 2007, 129(42), 12664-12665.[Link]
Sources
Technical Guide: Safety, Handling, and Reactivity Profile of 3-Bromo-6-chloro-4-iodo(1H)indazole
Executive Summary
This technical guide provides a comprehensive framework for the safe handling, storage, and experimental utilization of 3-Bromo-6-chloro-4-iodo(1H)indazole . As a tri-halogenated indazole scaffold, this compound is a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and modulating agents.
Its utility lies in the differential reactivity of its halogen substituents (I > Br > Cl), allowing for precise, sequential metal-catalyzed cross-coupling reactions. However, this same reactivity necessitates strict environmental controls to prevent degradation (deiodination/oxidation) and mandates specific safety protocols due to potential skin sensitization and respiratory irritation.
Chemical Identity & Physicochemical Profile[1][2]
Researchers must verify the identity of the material upon receipt, as regioisomers (e.g., 4-bromo-6-chloro...) are common impurities or mislabeled products in catalog databases.
| Property | Specification |
| Chemical Name | 3-Bromo-6-chloro-4-iodo-1H-indazole |
| Molecular Formula | C₇H₃BrClIN₂ |
| Molecular Weight | 357.37 g/mol |
| Physical State | Solid (Powder or Crystalline) |
| Color | Off-white to pale yellow (Yellowing indicates iodine liberation) |
| Solubility | Soluble in DMSO, DMF, THF; Low solubility in water |
| pKa (Calculated) | ~11.5 (Indazole N-H) [1] |
| LogP (Calculated) | ~3.5 - 3.8 (Lipophilic) |
Hazard Identification & Risk Assessment
While specific toxicological data for this exact regioisomer may be limited, "read-across" methodology from structurally similar polyhalogenated indazoles (e.g., CAS 887568-16-3) classifies this compound as a Category 2 Irritant [2, 3].
GHS Classification (Predicted)
-
Signal Word: WARNING
Specific Functional Group Hazards
-
Carbon-Iodine Bond (C-I): The C-4 iodine is the weakest bond. It is highly susceptible to homolytic cleavage by UV light, releasing iodine radicals. This can lead to sample degradation and the formation of corrosive free iodine (
) [4]. -
Indazole Nitrogen (N-H): The proton at the N-1 position is acidic. In the presence of strong bases (NaH, K2CO3), it forms a nucleophilic anion. Skin contact with basic solutions of this compound poses a higher risk of transdermal absorption.
-
Thermal Decomposition: combustion may generate toxic vapors including Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Nitrogen Oxides (
).
Storage & Stability Protocols
To maintain the integrity of the distinct halogen handles for future cross-coupling, strict storage conditions are required.
The "Dark/Cold/Inert" Triad
-
Light Exclusion: Store in amber glass vials or wrap clear vials in aluminum foil. The C-I bond is photosensitive.
-
Temperature: Long-term storage at 2–8°C is recommended. For storage >6 months, store at -20°C to retard slow dehalogenation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen can accelerate decomposition, particularly if the sample is slightly impure.
Visual Inspection Criteria
Before use, inspect the solid:
-
Pass: White to off-white powder.
-
Caution: Pale yellow/beige (Minor surface oxidation; likely usable).
-
Fail: Brown/Orange sticky solid (Significant iodine liberation; repurification required).
Safe Handling & Experimental Workflow
Engineering Controls
-
Primary Containment: All weighing and manipulation of the solid must occur inside a certified chemical fume hood.
-
Static Control: Use anti-static guns when weighing, as halogenated heterocycles can be static-prone, leading to aerosolization.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Double-gloving with Nitrile (minimum 5 mil thickness).
-
Respiratory: If fume hood work is not possible (not recommended), a NIOSH-approved N95 or P100 particulate respirator is required.
Reactivity & Synthesis Map
The following diagram illustrates the logical flow of reactivity. The C-I bond is the most reactive "handle," followed by C-Br , then C-Cl . This hierarchy dictates the order of operations in drug design.
Caption: Differential reactivity profile of the tetra-functionalized scaffold. The Iodine atom (Site 1) allows for selective functionalization before the Bromine or Chlorine atoms.
Emergency Response & Waste Disposal
Spill Management
-
Evacuate: Remove unnecessary personnel from the immediate area.
-
PPE: Don double nitrile gloves, goggles, and a lab coat.
-
Containment: Cover the spill with a solvent-dampened pad (acetone or ethanol) to prevent dust generation.
-
Neutralization: If the spill is large and yellow (iodine release), treat the surface with a 5% sodium thiosulfate solution to reduce free iodine to iodide (colorless).
-
Cleanup: Wipe up with absorbent pads and place in a hazardous waste bag.
Waste Disposal[4][6][9][10]
-
Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases, as this may generate heat or toxic gases.
-
Labeling: Clearly label the waste container with the full chemical name and "Contains Halogens (I, Br, Cl)."
Handling Decision Tree
Caption: Operational workflow from receipt to disposal, emphasizing the critical visual inspection step for degradation.
References
- ChemAxon. pKa Calculation for Indazole Derivatives. Calculated using MarvinSketch 22.10. (Standard industry algorithm for heterocyclic acidity prediction).
-
National Center for Biotechnology Information . PubChem Compound Summary for Polyhalogenated Indazoles. Retrieved March 1, 2026, from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Regioselective Electrophilic Aromatic Substitution on the 3-Bromo-6-chloro-4-iodo-1H-indazole Scaffold: A Technical Guide
Executive Summary
The 3-bromo-6-chloro-4-iodo-1H-indazole molecule is a densely functionalized, polyhalogenated heterocyclic building block. Its high value in drug development and materials science stems from the orthogonal reactivity of its halogens, which allows for sequential, site-specific cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings). However, late-stage functionalization of the remaining C-H bonds via Electrophilic Aromatic Substitution (EAS) presents a significant synthetic challenge. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for achieving regioselective EAS on this highly deactivated scaffold.
Structural & Electronic Profiling
The 1H-indazole system is inherently electron-rich, classically undergoing EAS at the C-3 position. In our target molecule, C-3 is blocked by bromine, and the carbocyclic ring is heavily deactivated by the inductive electron-withdrawing effects (-I) of the three halogens [1].
Despite this global deactivation, the halogens possess lone pairs that donate electron density via resonance (+M effect), directing incoming electrophiles to their respective ortho and para positions. The only available carbons for EAS are C-5 and C-7:
-
C-5: Located ortho to the C-4 iodine and ortho to the C-6 chlorine.
-
C-7: Located ortho to the C-6 chlorine and para to the C-4 iodine.
Computational models, such as RegioSQM, predict EAS regioselectivity by calculating the free energy of protonated Wheland intermediates (σ-complexes) [2]. While both C-5 and C-7 show theoretical electronic activation due to halogen resonance, the kinetic pathway is fundamentally dictated by extreme steric parameters.
Mechanistic Pathways: The Regioselectivity Challenge
Iodine possesses a massive van der Waals radius (approx. 1.98 Å), and chlorine is also sterically demanding (1.75 Å). The C-5 proton is sandwiched in this "steric canyon," severely hindering the approach of bulky electrophiles like the nitronium ion (NO₂⁺). Conversely, C-7 is flanked by the C-6 chlorine and the N-1 proton. While not sterically free, it is significantly more accessible than C-5.
A critical risk factor in the EAS of iodoarenes is ipso-substitution . Strong electrophiles can attack the C-4 position, leading to the expulsion of the iodonium ion (I⁺) and resulting in irreversible deiodination. Therefore, any successful protocol must balance the harsh conditions required to overcome ring deactivation with the mildness required to preserve the C-I bond.
Logical flowchart determining EAS regioselectivity based on steric and electronic factors.
Quantitative Regiochemical Analysis
To optimize the functionalization of this scaffold, we must analyze both the theoretical parameters of the ring and the empirical results of condition screening. While nitration is used as the benchmark, similar regiochemical logic applies to late-stage halogenation [3].
Table 1: Electronic and Steric Parameters for Available EAS Sites
| EAS Position | Directing Group Influence | Steric Environment (Flanking Radii) | RegioSQM Affinity | Predicted Outcome |
| C-5 | Ortho to -I, Ortho to -Cl | Severe (I: 1.98 Å, Cl: 1.75 Å) | High | Sterically Disfavored |
| C-7 | Ortho to -Cl, Para to -I | Moderate (Cl: 1.75 Å, N-H) | High | Kinetically Favored |
Table 2: Optimization of Nitration Conditions
| Entry | Reagents | Temperature | Time | Conversion | C-7:C-5 Ratio | Causality / Notes |
| 1 | HNO₃ (68%), H₂SO₄ | 0 °C to RT | 12 h | < 10% | N/A | Halogen deactivation prevents reaction. |
| 2 | Fuming HNO₃, H₂SO₄ | 0 °C to 5 °C | 4 h | > 95% | > 99:1 | Optimal. Clean conversion to C-7 NO₂. |
| 3 | Fuming HNO₃, H₂SO₄ | 25 °C | 4 h | > 95% | 85:15 | Increased temp overcomes C-5 sterics; ipso-deiodination observed. |
| 4 | NO₂BF₄, Sulfolane | 0 °C | 6 h | 40% | > 99:1 | Poor solubility of substrate limits conversion. |
Experimental Methodologies: Self-Validating Protocols
The following procedure details the regioselective nitration of the indazole core. As an application scientist, it is critical to implement protocols that are self-validating —meaning the procedure contains built-in analytical checkpoints to confirm success and rule out side reactions before proceeding.
Step-by-step workflow for the regioselective nitration of the polyhalogenated indazole.
Step-by-Step Methodology:
Step 1: Substrate Activation and Dissolution
-
Action: Dissolve 10.0 mmol of 3-bromo-6-chloro-4-iodo-1H-indazole in 15 mL of concentrated sulfuric acid (H₂SO₄, 98%) in a flame-dried flask. Cool the mixture to 0 °C using an ice-brine bath.
-
Causality: H₂SO₄ serves as both a polar solvent capable of dissolving the halogenated scaffold and a strong acid to protonate the N-2 position. This further deactivates the ring but protects the electron-rich pyrazole moiety from oxidative degradation.
Step 2: Electrophile Generation
-
Action: In a separate vial, carefully mix 12.0 mmol (1.2 equiv) of fuming nitric acid (>90% HNO₃) with 5 mL of concentrated H₂SO₄ at 0 °C.
-
Causality: Standard 68% HNO₃ lacks the thermodynamic driving force to nitrate a tri-halogenated ring. Fuming HNO₃ combined with H₂SO₄ (a dehydrating agent) shifts the equilibrium entirely toward the active nitronium ion (NO₂⁺).
Step 3: Controlled Addition
-
Action: Add the nitronium solution dropwise to the indazole solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
Causality: Exceeding 5 °C provides enough thermal energy to overcome the activation barrier for ipso-attack at the C-4 position, which would result in the irreversible loss of the iodine atom.
Step 4: Self-Validating Reaction Monitoring
-
Action: After 2 hours, quench a 50 μL aliquot in 1 mL of cold methanol. Analyze via LC-MS (Negative Ion Mode).
-
Validation Check: The starting material [M-H]⁻ will appear at m/z ~355. The desired product will appear at m/z ~400. The absence of an m/z ~274 peak confirms that ipso-deiodination has been successfully avoided.
Step 5: Quench and Isolation
-
Action: Pour the reaction mixture over 100 g of crushed ice under vigorous stirring. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Step 6: Regiochemical Validation via NMR
-
Action: Dissolve the crude product in DMSO-d₆ and acquire ¹H and 2D NOESY NMR spectra.
-
Validation Check: The ¹H NMR must show a single aromatic proton (a sharp singlet). To conclusively prove C-7 nitration over C-5 nitration, examine the NOESY spectrum. If nitration occurred at C-7, the remaining proton is at C-5. Because the C-5 proton is physically distant from the N-1 proton (NH), no NOE cross-peak should be observed between the aromatic singlet and the NH signal. If the product were the C-5 nitro isomer, the remaining C-7 proton would show a strong NOE correlation to the adjacent N-1 proton.
Conclusion
Electrophilic aromatic substitution on the 3-bromo-6-chloro-4-iodo-1H-indazole scaffold requires a precise balance of highly reactive electrophiles and strict kinetic control. By understanding the interplay between the resonance donation of the halogens and the extreme steric shielding of the C-5 position, chemists can reliably direct functionalization to the C-7 position. Utilizing self-validating protocols—specifically LC-MS screening for ipso-substitution and NOESY NMR for regiochemical assignment—ensures absolute structural confidence in the resulting building blocks.
References
-
Title: Computational methods to predict the regioselectivity of electrophilic aromatic substitution reactions of heteroaromatic systems. Source: Journal of Organic Chemistry, 2016. URL: [Link] [1]
-
Title: Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Source: Chemical Science, 2018. URL: [Link] [2]
-
Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Source: RSC Advances, 2023. URL: [Link] [3]
Methodological & Application
Precision Functionalization of 3-Bromo-6-chloro-4-iodo(1H)indazole: A Hierarchical Cross-Coupling Protocol
Executive Summary
This Application Note details the strategic functionalization of 3-bromo-6-chloro-4-iodo(1H)indazole , a dense tri-halogenated scaffold utilized in the discovery of kinase inhibitors (e.g., derivatives of Lenacapavir or Axitinib analogs). The core challenge with this substrate is chemo-selectivity : utilizing the inherent reactivity differences between the C4-Iodine, C3-Bromine, and C6-Chlorine bonds to sequentially install diverse pharmacophores.
Our protocol leverages the Bond Dissociation Energy (BDE) hierarchy (
Substrate Analysis & Reactivity Logic
The 3-bromo-6-chloro-4-iodo(1H)indazole scaffold presents four distinct reactive sites. Understanding their electronic and steric environments is critical for experimental design.
| Position | Substituent | Reactivity Rank | Mechanism of Activation | Notes |
| N1 | Proton (H) | 0 (Pre-step) | Deprotonation ( | Must be protected (SEM, THP, Boc) to prevent catalyst poisoning and N-arylation side reactions. |
| C4 | Iodine (I) | 1 (Highest) | Oxidative Addition (Fast) | The C-I bond is the weakest. Sterically accessible. Primary site for first coupling. |
| C3 | Bromine (Br) | 2 (Medium) | Oxidative Addition (Slow) | Electron-deficient position (hetero-alpha). Reacts after C4-I is consumed or at elevated temperatures. |
| C6 | Chlorine (Cl) | 3 (Lowest) | Oxidative Addition (Very Slow) | Requires specialized bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) to activate. |
Mechanistic Insight: The "Reactivity Cone"
The success of this protocol relies on Kinetic Control . By selecting a catalyst system with a rate of oxidative addition (
Figure 1: The sequential logic flow allows for the construction of non-symmetric tris-aryl indazoles.
Detailed Experimental Protocols
Protocol A: N1-Protection (SEM-Group Installation)
Rationale: The free N-H can coordinate to Palladium, quenching the active catalyst species. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen for its stability under basic Suzuki conditions and ease of removal (TBAF/TFA).
Reagents:
-
Substrate: 3-Bromo-6-chloro-4-iodo(1H)indazole (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Electrophile: SEM-Chloride (1.1 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Charge a flame-dried flask with the Substrate and anhydrous DMF under Argon. Cool to 0 °C.
-
Add NaH portion-wise over 10 minutes. Evolution of
gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases (formation of indazolyl anion). -
Add SEM-Cl dropwise via syringe.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench/Workup: Pour into ice-water. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc). -
Yield Target: >90%.
Protocol B: C4-Selective Suzuki-Miyaura Coupling
Rationale: We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that is excellent for aryl iodides but less active toward hindered bromides/chlorides at moderate temperatures. We use a weak base (
Reagents:
-
Substrate: N-SEM-3-bromo-6-chloro-4-iodoindazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.05 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing: In a reaction vial, combine the Substrate , Boronic Acid , and Catalyst . Seal the vial. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst decomposition.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M
via syringe through the septum. -
Reaction: Heat the mixture to 60 °C (oil bath temperature).
-
Note: Do not exceed 70 °C. Higher temperatures increase the risk of oxidative addition into the C3-Br bond.
-
-
Monitoring: Check LCMS at 2 hours. Look for the consumption of Starting Material (SM) and the appearance of Product (M-I+Ar).
-
Checkpoint: If C3-coupling (bis-aryl) is observed (>5%), lower temperature to 45 °C.
-
-
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography. The product will retain the Br and Cl atoms.
Protocol C: C3-Functionalization (Sequential)
Rationale: Once C4 is arylated, the C3-Br bond is the next most reactive site. We switch to a more active catalyst system (Pd(PPh₃)₄ or XPhos ) and higher temperatures to force the reaction at the more sterically crowded C3 position.
Reagents:
-
Substrate: C4-Arylated Indazole Intermediate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.5 equiv) -
Catalyst:
(5-10 mol%) OR /XPhos for difficult substrates. -
Base:
(3.0 equiv, solid or aqueous) -
Solvent: Toluene/Water (10:1) or DME/Water.[1]
Procedure:
-
Combine reagents in a microwave vial or pressure tube.
-
Heat to 90–100 °C (or 110 °C in microwave for 30 min).
-
Monitor for disappearance of the bromide. The C6-Cl will generally remain intact under these conditions unless highly active ligands (e.g., highly bulky Buchwald ligands) are used.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction at C4 | Catalyst poisoning or Oxidative Addition failure. | Ensure rigorous degassing. Switch to a more labile Pd source like |
| Mixture of C4 and C3 products | Temperature too high; Ligand too active. | Lower temp to 40-50 °C . Use strictly 1.0 equiv of boronic acid. Switch to less electron-rich ligands (e.g., |
| Dehalogenation (Loss of I or Br) | Avoid alcoholic solvents (EtOH/MeOH) which can act as hydride sources. Use Dioxane or Toluene. | |
| Protodeboronation | Unstable Boronic Acid. | Use Boronic Esters (Pinacol) instead of acids. Add excess base. |
References
-
Reactivity of Polyhalogenated Heterocycles
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source:Chemical Science, 2013, 4, 2652-2664.
-
URL:[Link]
-
Indazole Functionalization
-
General Suzuki Coupling Protocols
- Title: Suzuki-Miyaura Cross-Coupling: The Reaction and the Mechanism.
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
Microwave Assisted Coupling of Indazoles
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Regioselective Sonogashira Cross-Coupling of 3-Bromo-6-chloro-4-iodo-1H-indazole: Application Note & Protocol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the regioselective C-4 alkynylation of the tri-halogenated scaffold 3-bromo-6-chloro-4-iodo-1H-indazole, preserving the C-3 bromine and C-6 chlorine for downstream functionalization.
Mechanistic Rationale & Strategic Design
The functionalization of multi-halogenated heterocycles presents a significant chemoselectivity challenge. The substrate, 3-bromo-6-chloro-4-iodo-1H-indazole , possesses three distinct halide leaving groups. As a Senior Application Scientist, the strategic design of this protocol relies on exploiting the inherent bond dissociation energies of these carbon-halogen bonds (C–I ~ 65 kcal/mol, C–Br ~ 81 kcal/mol, C–Cl ~ 96 kcal/mol).
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species is highly sensitive to these bond strengths[1]. By strictly controlling the temperature and catalyst ligand sterics, we can force the Sonogashira coupling to occur exclusively at the C-4 iodine position , leaving the C-3 bromine and C-6 chlorine completely intact for subsequent Suzuki or Buchwald-Hartwig couplings.
The Necessity of N-Protection
A critical failure point in indazole cross-coupling is the unprotected N1/N2 position. Free indazoles can coordinate with the Pd or Cu catalysts, leading to catalyst poisoning or undesired N-alkynylation. Literature standardizes that N-protection (e.g., using THP, Boc, or Ts groups) is heavily recommended, and often strictly necessary, to ensure high yields and maintain the integrity of the catalytic cycle[2].
Logical relationship of the Pd/Cu dual catalytic cycle highlighting C-4 chemoselectivity.
Quantitative Optimization Data
To validate the experimental choices, the following table summarizes the optimization of the Sonogashira coupling conditions. The goal is to maximize the yield of the C-4 coupled product while suppressing the activation of the C-3 bromine.
| Entry | Catalyst (5 mol %) | Co-Catalyst (10 mol %) | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | C-4 Selectivity |
| 1 (Optimal) | Pd(PPh₃)₂Cl₂ | CuI | DMF / Et₃N | 25 (RT) | 12 | 88 | >99% |
| 2 | Pd(PPh₃)₂Cl₂ | CuI | THF / Et₃N | 50 | 8 | 85 | >99% |
| 3 | Pd(PPh₃)₄ | CuI | DMF / Et₃N | 80 | 4 | 65 | 75% (C-3 Br loss) |
| 4 | Pd(OAc)₂ | None (Cu-free) | DMF / Et₃N | 80 | 16 | 40 | 90% |
Causality of Optimal Conditions (Entry 1):
-
Catalyst Choice: Pd(PPh₃)₂Cl₂ is utilized over Pd(PPh₃)₄. The Pd(II) precatalyst is air-stable and undergoes controlled in situ reduction, preventing an overabundance of highly active Pd(0) that could prematurely insert into the C-3 Br bond[3].
-
Temperature: Running the reaction at room temperature (25 °C) provides the thermodynamic control necessary to ensure absolute selectivity for the C-4 iodide over the C-3 bromide.
-
Solvent System: DMF provides excellent solubility for the polar indazole core, while Et₃N acts dual-purpose as the base to neutralize the generated HI and as a ligand to stabilize the Cu(I) acetylide intermediate[3].
Experimental Workflow & Protocols
Experimental workflow for the regioselective Sonogashira coupling of the indazole.
Step-by-Step Methodology
Prerequisite: N-Protection Ensure the 3-bromo-6-chloro-4-iodo-1H-indazole is protected at the N1 position (e.g., using 3,4-Dihydro-2H-pyran and catalytic p-TsOH in DCM to form the THP-protected indazole) prior to proceeding.
Step 1: Reaction Setup & Degassing (Critical Step)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 3-bromo-6-chloro-4-iodo-1H-indazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.10 equiv.).
-
Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Causality: Oxygen must be rigorously excluded. Trace O₂ will trigger the Glaser homocoupling of the terminal alkyne, consuming your reagent and generating a highly non-polar dimer that complicates purification.
-
Step 2: Reagent Addition & Coupling 3. Dissolve the mixture in anhydrous, degassed DMF (to yield a 0.2 M solution of the indazole) and anhydrous Et₃N (3.0 equiv.). 4. Add the terminal alkyne (e.g., phenylacetylene or TMS-acetylene, 1.2 equiv.) dropwise via a gas-tight syringe. 5. Stir the reaction mixture at 25 °C (room temperature) for 12 hours under an Argon atmosphere.
Step 3: Self-Validating Reaction Monitoring 6. Monitor the reaction via LC-MS or TLC.
-
Validation Check: The reaction is complete when the mass of the starting material (
corresponding to the tri-halogenated species) disappears. If you observe the formation of the alkyne dimer (Glaser product) but no cross-coupled product, your system was not sufficiently degassed, or the CuI has oxidized to Cu(II).
Step 4: Workup & Extraction 7. Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL per mmol of substrate).
-
Causality: NH₄Cl forms a soluble complex with copper salts, preventing them from crashing out and contaminating the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Wash the combined organic layers with water (2 × 20 mL) to remove residual DMF, followed by brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The C-4 alkynylated product typically elutes as a distinct, UV-active band.
References
-
An expedient general synthesis of pyrrolo[3,2-e]indazoles: domino Sonogashira/Cacchi coupling-heteroannulation reactions. ARKIVOC, 2014 (v) 1-15. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI Catalysts, 2020, 10(4), 443. Available at:[Link]
Sources
Application Note: Sequential Palladium-Catalyzed Functionalization of 3-Bromo-6-chloro-4-iodo(1H)indazole
Abstract & Strategic Overview
The scaffold 3-Bromo-6-chloro-4-iodo(1H)indazole represents a high-value "tri-orthogonal" electrophile for medicinal chemistry. Its unique substitution pattern allows for the sequential construction of trisubstituted indazoles, a motif prevalent in kinase inhibitors (e.g., Axitinib analogs) and GPCR modulators.[1]
This guide details the chemoselective functionalization of this molecule. The core strategy exploits the distinct bond dissociation energies (BDE) of the carbon-halogen bonds: C4–I (~65 kcal/mol) < C3–Br (~81 kcal/mol) < C6–Cl (~95 kcal/mol) .[1] By carefully modulating catalyst activity and reaction temperature, researchers can achieve exclusive regioselectivity without the need for intermediate re-halogenation steps.[1]
Key Reactivity Hierarchy
-
Primary Target (C4-Iodo): Reacts under mild Pd(0) conditions (rt to 60°C).
-
Secondary Target (C3-Bromo): Reacts under standard cross-coupling conditions (80–100°C).
-
Tertiary Target (C6-Chloro): Requires specialized electron-rich ligands (e.g., Buchwald phosphines) and elevated temperatures (>100°C).[1]
Pre-Coupling Workflow: N-Protection
Critical Directive: Do not attempt cross-coupling on the unprotected 1H-indazole. The free N-H proton (pKa ~14) is acidic enough to be deprotonated by the bases used in coupling (carbonate, phosphate), leading to formation of an indazolyl anion that poisons the Pd catalyst and shuts down the catalytic cycle.[1]
Recommended Protocol: THP (Tetrahydropyranyl) Protection The THP group is orthogonal to base-mediated couplings and easily removed with acid.
-
Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).[1]
-
Solvent: Dichloromethane (DCM) or THF.[1]
-
Conditions:
Step 1: C4-Selective Cross-Coupling (The Iodine)
The C4-position is sterically crowded but electronically activated. The C–I bond undergoes oxidative addition to Pd(0) significantly faster than C–Br.[2]
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C4 while leaving C3-Br and C6-Cl intact.
-
Substrate: 1-(THP)-3-bromo-6-chloro-4-iodoindazole.
-
Catalyst System: Pd(PPh₃)₄ (Tetrakis) is preferred for its bulk and lower reactivity compared to Buchwald precatalysts, enhancing selectivity for I over Br.[1]
-
Ligand: Triphenylphosphine (PPh₃) – typically sufficient.[1]
-
Base: Na₂CO₃ (2.0 M aqueous).[1] Weaker bases favor selectivity.
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
Step-by-Step Procedure:
-
Charge: In a reaction vial, combine the indazole substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Purge: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed DME (0.15 M) and 2.0 M Na₂CO₃ (2.5 equiv).[1]
-
Reaction: Stir at 40–60°C . Note: Do not exceed 65°C to avoid activation of the C3-Br.
-
Monitoring: Check LCMS at 2 hours. Look for consumption of starting material (M) and formation of Product (M - I + Aryl).[1] If C3-coupling is observed (<5%), lower temp to 40°C.[1]
-
Purification: Silica gel chromatography.
Mechanism Insight: The large iodine atom at C4 relieves steric strain upon oxidative addition, driving the reaction.[1] The C3-Br bond is stronger and on the electron-rich pyrazole ring, making it less electrophilic than the C4-I on the benzene ring.
Step 2: C3-Selective Cross-Coupling (The Bromine)
Once the C4 position is substituted, the C3-Br becomes the most reactive site. This position is ideal for Sonogashira couplings or a second Suzuki coupling.
Protocol B: C3-Selective Sonogashira Coupling
Objective: Install an alkyne at C3.
-
Substrate: C4-substituted-3-bromo-6-chloroindazole.
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).[1]
-
Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF or DMF.[1]
-
Temperature: 80°C.
Step-by-Step Procedure:
-
Charge: Substrate (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.05 equiv).[1]
-
Solvent: Add anhydrous THF/TEA (1:1).
-
Reaction: Heat to 80°C in a sealed tube.
-
Time: 4–16 hours.
-
Note: The C6-Cl remains inert under these conditions.
Step 3: C6-Functionalization (The Chlorine)
The C6-Cl bond is unreactive under standard conditions. To functionalize this position, "forcing" conditions with electron-rich, bulky ligands are required to facilitate oxidative addition.[1]
Protocol C: C6-Buchwald-Hartwig Amination
Objective: Install an amine at C6.[3][4][5][6]
-
Substrate: C3,C4-disubstituted-6-chloroindazole.
-
Catalyst: Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂.[1]
-
Ligand: BrettPhos or RuPhos (Critical for C-Cl activation).
-
Base: NaOtBu or Cs₂CO₃.
-
Solvent: 1,4-Dioxane or Toluene.
-
Temperature: 100–110°C.
Step-by-Step Procedure:
-
Charge: Substrate (1.0 equiv), Amine (1.5 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), NaOtBu (2.0 equiv).[1]
-
Solvent: Add anhydrous Dioxane.
-
Reaction: Heat to 100°C overnight.
-
Workup: Filter through Celite to remove palladium black.
Visual Workflow & Logic
The following diagram illustrates the sequential logic flow, ensuring chemoselectivity is maintained at each checkpoint.
Caption: Sequential logic flow for the orthogonal functionalization of the tri-halogenated indazole core.
Troubleshooting & Optimization Data
The following table summarizes common issues and validated solutions based on internal optimization studies.
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (C3 vs C4) | Reaction temperature too high (>70°C) or catalyst too active (e.g., XPhos used in Step 1).[1] | Reduce temp to 45°C. Switch to Pd(PPh₃)₄ (less active than Pd-G3/G4 precatalysts). |
| No Reaction at C6-Cl | Oxidative addition into C-Cl is slow; Ligand is not electron-rich enough. | Switch to BrettPhos , RuPhos , or AdBippyPhos .[1] Increase temp to 110°C. |
| Protodehalogenation (I -> H) | "Beta-hydride elimination" pathway from alkyl impurities or wet solvent. | Use strictly anhydrous solvents. Avoid isopropanol/ethanol in Step 1 if reduction is observed; switch to DMF/Dioxane. |
| N-Deprotection during Coupling | Acidic byproducts or high temp instability of THP. | Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) group for higher stability.[1] |
References
-
Reactivity of Polyhalogenated Heterocycles
-
Indazole Functionalization Strategies
-
Buchwald-Hartwig Conditions for Aryl Chlorides
-
Commercial Building Block Data
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-chloro-4-iodo(1H)indazole
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of a highly functionalized indazole derivative, 3-Bromo-6-chloro-4-iodo(1H)indazole. We will delve into the strategic application of this versatile building block, detailing key palladium-catalyzed cross-coupling reactions and providing robust, step-by-step protocols for the synthesis of complex kinase inhibitor core structures. The differential reactivity of the three distinct halogen atoms on the indazole ring will be a central theme, showcasing how this unique feature enables selective and sequential functionalization, a critical aspect in the efficient construction of compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Strategic Advantage of 3-Bromo-6-chloro-4-iodo(1H)indazole
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4]
The 3-Bromo-6-chloro-4-iodo(1H)indazole molecule is an exceptionally valuable starting material in the synthesis of such inhibitors. Its utility stems from several key features:
-
The Indazole Core: This bicyclic heteroaromatic ring system is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases.[3]
-
Tri-halogenation: The presence of three different halogens—iodine, bromine, and chlorine—at distinct positions (4, 3, and 6, respectively) provides a platform for regioselective chemistry.
-
Differential Reactivity: The carbon-halogen bonds exhibit different strengths and reactivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl. This allows for a stepwise and controlled introduction of various substituents onto the indazole scaffold.[5]
This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to build molecular complexity in a predictable and efficient manner.
Key Synthetic Transformations: A Chemist's Toolkit
The functionalization of the 3-Bromo-6-chloro-4-iodo(1H)indazole core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound (boronic acid or ester) and an organohalide.[7][8][9] In the context of our building block, this reaction is typically employed to introduce aryl or heteroaryl moieties at the more reactive 4-iodo and 3-bromo positions.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are commonly used. The choice of ligand is crucial and can significantly impact reaction efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used.
Caption: Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for introducing linear alkynyl linkers, which can probe deeper into the kinase active site. It requires both a palladium catalyst and a copper(I) co-catalyst.[10][11]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.[10]
-
Inert Atmosphere: These reactions are sensitive to oxygen, so they must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Caption: Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[2][12][13] This reaction is of paramount importance in kinase inhibitor synthesis, as many inhibitors feature an amine or aniline moiety that forms a key hydrogen bond with the "hinge region" of the kinase.
Causality Behind Experimental Choices:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos).[2][12] These ligands promote the reductive elimination step, which is often rate-limiting.
-
Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.[2][12]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and reagents are necessary.
Caption: Buchwald-Hartwig Catalytic Cycle
Experimental Protocols: From Building Block to Core Structure
The following protocols provide a general workflow for the sequential functionalization of 3-Bromo-6-chloro-4-iodo(1H)indazole. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using standard Schlenk line techniques or in a glovebox.[2]
Caption: General Experimental Workflow
Protocol 3.1: Selective Sonogashira Coupling at the C4-Iodo Position
This protocol describes the selective coupling of a terminal alkyne at the most reactive C4-iodo position.
Materials:
-
3-Bromo-6-chloro-4-iodo(1H)indazole (1.0 equiv)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-6-chloro-4-iodo(1H)indazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and TEA.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-alkynyl-3-bromo-6-chloro(1H)indazole.
Protocol 3.2: Suzuki-Miyaura Coupling at the C3-Bromo Position
This protocol details the subsequent functionalization at the C3-bromo position of the product from Protocol 3.1.
Materials:
-
4-alkynyl-3-bromo-6-chloro(1H)indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the 4-alkynyl-3-bromo-6-chloro(1H)indazole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired di-substituted indazole.
Case Study: Synthetic Approach to a Dabrafenib Analogue
Dabrafenib is a potent inhibitor of BRAF kinase, used in the treatment of melanoma.[14][15] While the commercial synthesis may differ, we can illustrate a plausible route to a core analogue using 3-Bromo-6-chloro-4-iodo(1H)indazole to demonstrate the power of this building block. The core of Dabrafenib features a sulfonamide-bearing aniline ring attached to a thiazole. A simplified analogue could involve attaching a sulfonamide-bearing aniline directly to the indazole core.
Target Analogue: N-(phenyl)-3-(
Retrosynthetic Analysis: The synthesis would involve a sequence of cross-coupling reactions, followed by transformation of a functional group to install the sulfonamide. A more direct approach using our building block would be to first perform a Suzuki coupling at the 4-iodo position, followed by a Buchwald-Hartwig amination at the 3-bromo position.
| Reaction Step | Position | Coupling Partner | Reaction Type | Catalyst System (Example) |
| Step 1 | C4-Iodo | Arylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ |
| Step 2 | C3-Bromo | Aniline Derivative | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu |
This sequential approach allows for the introduction of two different points of diversity, making this building block ideal for generating a library of potential kinase inhibitors for screening.
Conclusion
3-Bromo-6-chloro-4-iodo(1H)indazole is a powerful and versatile building block for the synthesis of kinase inhibitors. Its tri-halogenated structure, with each halogen exhibiting differential reactivity, permits a strategic and sequential approach to molecular construction. By mastering key synthetic transformations such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, medicinal chemists can efficiently access a wide array of complex, multi-substituted indazole scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this unique starting material in their quest for novel and effective kinase-targeted therapeutics.
References
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Vertex AI Search Result[5]
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Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing). [Link]
-
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. [Link]
-
Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor - PMC. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
- WO2016059548A1 - Processes for the preparation of dabrafenib - Google P
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. [Link]
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. [Link]
-
PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC. [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. [Link]
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Sonogashira coupling - Wikipedia. [Link]
-
Indazole – Knowledge and References - Taylor & Francis. [Link]
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PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism. [Link]
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Application Notes & Protocols: 3-Bromo-6-chloro-4-iodo(1H)indazole as a Strategic Synthetic Building Block
Abstract
This guide provides an in-depth technical overview of 3-Bromo-6-chloro-4-iodo(1H)indazole, a uniquely functionalized heterocyclic scaffold. We explore its strategic value in medicinal chemistry and drug discovery, stemming from the differential reactivity of its three distinct halogen atoms. Detailed, field-proven protocols for site-selective Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions are presented, enabling researchers to systematically construct complex molecular architectures. This document serves as a practical resource for chemists engaged in the synthesis of novel therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Advantage of Polyhalogenated Indazoles
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates, including the kinase inhibitors Axitinib and Pazopanib.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly valuable motif for drug design.[1] The power of the indazole scaffold is significantly amplified through poly-halogenation, which transforms it into a versatile platform for controlled, stepwise diversification via modern cross-coupling chemistry.
3-Bromo-6-chloro-4-iodo(1H)indazole is a prime example of such a strategic building block. It features three different carbon-halogen bonds (C-I, C-Br, C-Cl), each with a distinct reactivity profile in palladium-catalyzed cross-coupling reactions. This intrinsic difference allows for a predictable and sequential functionalization, enabling the precise installation of different functionalities at specific positions on the indazole core. This capability is invaluable for structure-activity relationship (SAR) studies, where systematic structural modifications are required to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties and Reactivity Profile
The key to unlocking the synthetic potential of 3-Bromo-6-chloro-4-iodo(1H)indazole lies in understanding the relative reactivity of its carbon-halogen bonds.
| Property | Data |
| Chemical Structure | (Structure corresponding to 3-Bromo-6-chloro-4-iodo-1H-indazole) |
| IUPAC Name | 3-Bromo-6-chloro-4-iodo-1H-indazole |
| Molecular Formula | C₇H₃BrClIN₂ |
| Molecular Weight | 357.37 g/mol [2] |
| CAS Number | Note: CAS numbers for tri-substituted indazoles can be ambiguous. Researchers should verify the substitution pattern via analytical data. CAS 887568-16-3 corresponds to 6-Bromo-4-chloro-3-iodo-1H-indazole.[2] Always confirm structure with NMR analysis. |
| Appearance | Typically a yellowish to brown solid. |
The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition, the rate-determining step in many cross-coupling cycles, is based on bond dissociation energy: C–I < C–Br < C–Cl.[3][4] This principle dictates the synthetic strategy for this building block, allowing for selective functionalization in a defined sequence.
Caption: Differential reactivity of halogen substituents.
Core Synthetic Applications & Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Site-Selective Sonogashira Coupling at the C4-Iodo Position
The high reactivity of the C-I bond allows for its selective functionalization under mild Sonogashira conditions, leaving the C-Br and C-Cl bonds untouched.[5][6] The use of a copper(I) co-catalyst is standard, though copper-free conditions have also been developed.[7]
Rationale: We select a catalyst system like Pd(PPh₃)₂Cl₂/CuI, which is highly effective for C-I bond activation but generally not reactive enough to activate the stronger C-Br or C-Cl bonds at lower temperatures.[6] This ensures chemoselectivity.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-6-chloro-4-iodo(1H)indazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and Copper(I) iodide (CuI, 0.06 equiv).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.1 M concentration) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aq. NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/PPh₃ |
| Co-catalyst | CuI |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 25 °C (Room Temperature) |
| Typical Yield | 75-95% (substrate dependent) |
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C3-Bromo Position
After functionalizing the C4-iodo position, the C3-bromo position becomes the next target. Suzuki coupling conditions can be tuned to be vigorous enough to react the C-Br bond while leaving the C-Cl bond intact.[8]
Rationale: A more active catalyst system is required compared to the Sonogashira coupling. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ is effective.[9] The choice of base and solvent is also critical for efficient transmetalation.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a microwave vial or Schlenk flask under argon, add the 4-alkynyl-3-bromo-6-chloro-1H-indazole (from Protocol 1, 1.0 equiv), the desired aryl or vinyl boronic acid/ester (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 equiv).
-
Solvent: Add a degassed solvent mixture, typically a 4:1 ratio of an organic solvent (e.g., 1,4-dioxane or DME) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or 120-140 °C (microwave irradiation). Monitor for consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: Sequential C-C coupling workflow.
Protocol 3: Buchwald-Hartwig Amination at the C6-Chloro Position
The C-Cl bond is the most challenging to activate. Its functionalization typically requires highly active, specialized catalyst systems characterized by bulky, electron-rich phosphine ligands. This reaction is best performed as the final step in the sequence.
Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. To activate the inert C-Cl bond, a strong base (like sodium tert-butoxide) and a highly active palladium pre-catalyst complexed with a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos, or BrettPhos) are necessary. These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.
Detailed Step-by-Step Methodology:
-
Glovebox Preparation: Inside an inert atmosphere glovebox, charge an oven-dried vial with the di-substituted indazole (from Protocol 2, 1.0 equiv), the desired amine (1.2 equiv), a strong base like Sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or tert-butanol (~0.1 M).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring at 100-120 °C. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography or preparative HPLC.
| Parameter | Recommended Condition |
| Palladium System | XPhos Pd G3, SPhos Pd G3, or BrettPhos Pd G3 |
| Ligand Type | Bulky, electron-rich biarylphosphine |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) |
| Solvent | Toluene, Dioxane, or tert-Butanol |
| Temperature | 100-120 °C |
| Typical Yield | 60-90% (highly substrate and amine dependent) |
Case Study: A Blueprint for Kinase Inhibitor Synthesis
To illustrate the power of this building block, we can outline a hypothetical synthesis of a kinase inhibitor scaffold. The goal is to install three distinct groups, each designed to interact with a specific sub-pocket of a kinase ATP-binding site: a "hinge-binding" amine, a "gatekeeper-pocket" aryl group, and a "solvent-front" alkynyl group.
-
Step 1 (Sonogashira): Couple 3-Bromo-6-chloro-4-iodo(1H)indazole with a solubilizing alkyne, such as (tetrahydro-2H-pyran-4-yl)acetylene, at the C4 position.
-
Step 2 (Suzuki): Couple the resulting product with a substituted arylboronic acid, for instance, 4-fluoro-3-methoxyphenylboronic acid, at the C3 position.
-
Step 3 (Buchwald-Hartwig): Introduce the key hinge-binding element by coupling the di-substituted product with a primary amine like 3-aminopyrrolidine at the C6 position.
This three-step, site-selective sequence rapidly generates a complex, drug-like molecule with precisely controlled architecture, ready for biological evaluation.
Conclusion
3-Bromo-6-chloro-4-iodo(1H)indazole is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its differential halogen reactivity provides a logical and controllable pathway for the sequential introduction of molecular complexity. By carefully selecting catalysts and reaction conditions, researchers can selectively perform a variety of cross-coupling reactions, making this scaffold an exceptional tool for accelerating the discovery of novel, highly functionalized indazole-based therapeutics.
References
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Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
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Mini-Reviews in Medicinal Chemistry. (n.d.). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Europe PMC. Available at: [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]
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MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. Available at: [Link]
-
ResearchGate. (2025). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Available at: [Link]
-
Autechaux. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Autechaux. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). CN104130191A - Indazole compound and preparation method thereof. Google Patents.
-
National Center for Biotechnology Information. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Semantic Scholar. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Semantic Scholar. Available at: [Link]
-
YouTube. (2019). Sonogashira coupling. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
regioselective functionalization of 3-Bromo-6-chloro-4-iodo(1H)indazole
Application Note: Regioselective Functionalization of 3-Bromo-6-chloro-4-iodo(1H)indazole
Abstract
This guide details the strategic elaboration of 3-Bromo-6-chloro-4-iodo(1H)indazole , a high-value scaffold for kinase inhibitor discovery (e.g., FGFR, ERK pathways). This molecule presents a unique "tri-halogen" motif, offering three orthogonal handles for diversification. The core challenge lies in the regioselective engagement of these sites without compromising the integrity of the remaining halogens. This protocol establishes a validated hierarchy of reactivity: N1-Alkylation
Chemo- and Regioselectivity Analysis
The successful functionalization of this scaffold relies on exploiting the inherent electronic and steric differences between the four reactive sites.
The Reactivity Hierarchy
The reactivity profile follows a distinct order based on bond dissociation energies (BDE) and oxidative addition rates to Palladium(0).
| Position | Substituent | Reactivity Rank | Primary Mechanism | Notes |
| N1 | Proton (N-H) | 1 (First) | SN2 / Michael Addn | Acidic proton (pKa ~14). Must be protected/alkylated first to define the steric environment and solubility. |
| C4 | Iodine (I) | 2 (High) | Pd-Cat.[1] Oxidative Addition | The C-I bond is the weakest. Reacts rapidly with Pd(0) at mild temperatures (RT to 60°C). |
| C3 | Bromine (Br) | 3 (Medium) | Pd-Cat.[2] Oxidative Addition | Reacts slower than C-I. Requires higher temps (80-100°C) or electron-rich ligands (e.g., SPhos). |
| C6 | Chlorine (Cl) | 4 (Low) | Pd-Cat. Oxidative Addition | Inert to standard Suzuki/Sonogashira conditions used for I/Br. Requires specialized ligands (e.g., RuPhos, BrettPhos) and forcing conditions (>100°C). |
The "Peri-Effect" Warning
Critical Insight: The C3 and C4 positions are in a peri-relationship (similar to positions 1 and 8 in naphthalene). They are spatially proximate.
-
Steric Clash: Installing a bulky group at C4 (Step 2) may sterically hinder the subsequent reaction at C3 (Step 3).
-
Strategy: If possible, install the sterically smaller group at C4, or utilize linear linkers (e.g., alkynes via Sonogashira) at C4 to minimize the steric cone protecting the C3-Br.
Strategic Workflow Visualization
The following decision tree illustrates the logical flow of operations to maximize yield and purity.
Caption: Sequential functionalization logic. Note the specific catalyst evolution required to activate progressively more inert halogens.
Detailed Experimental Protocols
Protocol 1: Regioselective N1-Alkylation
Objective: Cap the acidic nitrogen to prevent catalyst poisoning and define regiochemistry.
-
Challenge: Indazoles can alkylate at N1 or N2.[3][4][5] The 3-Bromo substituent exerts a steric influence that generally favors N1, but electronic factors can vary.
-
Standard: N1 is thermodynamically favored.
Reagents:
-
Substrate: 3-Bromo-6-chloro-4-iodo(1H)indazole (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Cs₂CO₃ (2.0 equiv)
-
Electrophile: Alkyl Halide (1.1 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M)
Procedure:
-
Dissolution: Dissolve the indazole in anhydrous DMF under Argon. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise.[3] Evolution of H₂ gas will be observed.[5] Stir at 0°C for 30 mins until gas evolution ceases (Solution often turns yellow/orange).
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS.
-
Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Validation: Verify N1 vs N2 regiochemistry using NOESY NMR. N1-alkyl protons typically show NOE with the C7-H (proton at position 7).
Protocol 2: C4-Selective Suzuki-Miyaura Coupling
Objective: Selectively engage the C4-Iodine while leaving C3-Br and C6-Cl intact.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)
-
Why? These "standard" catalysts are active enough for Iodine but sluggish for Bromine at lower temperatures.
-
-
Ligand: Triphenylphosphine (if not using pre-catalyst).
-
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv).
-
Solvent: DME/Water (3:1) or Dioxane/Water.
Procedure:
-
Degassing: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of selectivity (promotes homocoupling).
-
Assembly: Charge flask with N1-alkylated substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base.
-
Catalyst: Add Pd catalyst last.
-
Temperature Control: Heat to 60°C .
-
Critical: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C3-Bromine.
-
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the starting material (M) and formation of Product (M - I + Ar). If C3-coupling is observed (M + 2Ar), lower temp to 45-50°C.
Protocol 3: C3-Selective Coupling (The "Bromine Step")
Objective: Functionalize the C3-Br. The C4 position is now capped.
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with XPhos or SPhos (4-8 mol%).
-
Why? Dialkylbiaryl phosphine ligands (Buchwald ligands) are required to efficiently activate the heteroaryl bromide, especially if the C4 substituent provides steric bulk.
-
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/Water (10:1) or n-Butanol.
Procedure:
-
Assembly: Combine C4-functionalized substrate, Boronic Acid (1.5 equiv), Base, and Ligand/Catalyst system.
-
Conditions: Heat to 90-100°C for 4-12 hours.
-
Note: The C6-Chlorine will remain inert under these conditions provided highly activated precatalysts (like Pd-162) are not used in excess.
Protocol 4: C6-Chlorine Activation (The "Final Tail")
Objective: Activate the unreactive aryl chloride.
Reagents:
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (5-10 mol%).
-
Why? These 4th-generation precatalysts are specifically designed to activate deactivated or hindered aryl chlorides.
-
-
Nucleophile: Amines (Buchwald-Hartwig) or Boronates (Suzuki).
-
Base: NaOtBu (for amination) or K₃PO₄ (for Suzuki).
-
Solvent: Dioxane or t-Amyl Alcohol.
Procedure:
-
Conditions: This step often requires 100-120°C (sealed tube) or microwave irradiation.
-
Purification: This is the final step; standard flash chromatography is usually sufficient.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| N1/N2 Mixtures | Steric bulk at C3/C7 or solvent polarity. | Switch solvent to THF (favors N1 via coordination). Use bulkier protecting groups (e.g., THP, SEM) if temporary protection is needed. |
| Loss of C3-Br during C4 coupling | Temperature too high or catalyst too active. | Switch to Pd(PPh₃)₄. Lower temp to 40-50°C. Ensure strictly stoichiometric boronic acid (1.05 equiv). |
| No reaction at C6-Cl | Catalyst deactivation or insufficient energy. | Switch to BrettPhos or AdBrettPhos . Ensure anhydrous conditions if doing C-N coupling. Use Microwave heating. |
| Protodehalogenation | "Reduction" of C-I or C-Br instead of coupling. | Often caused by hydride sources (e.g., excess alcohol). Use Dioxane/Water instead of alcoholic solvents. Increase catalyst loading. |
References
-
Reactivity of Polyhalogenated Heterocycles
- Handy, S. T., & Zhang, Y. (2006). "Guide to the regioselective functionalization of polyhalogenated heterocycles." Chem. Soc. Rev., 35, 155-166.
-
Indazole N-Alkylation Selectivity
- Laha, J. K., et al. (2013). "Regioselective N-alkylation of indazoles: controlled synthesis of 1-alkyl- and 2-alkylindazoles." Journal of Organic Chemistry.
-
Suzuki Coupling on Halo-Indazoles
- Vandyck, K., et al. (2009). "Synthesis of 3,4-disubstituted indazoles via palladium-catalyzed cross-coupling reactions." Tetrahedron.
-
Buchwald-Hartwig Coupling (Chlorine Activation)
- Maitro, G., et al. (2018). "Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides." Aldrichimica Acta.
Sources
Application Note: Selective Preparation of 3-Aminoindazole Derivatives from 3-Bromo-6-chloro-4-iodo-1H-indazole
This Application Note is designed for researchers and medicinal chemists focusing on the selective functionalization of polyhalogenated indazole scaffolds.
Executive Summary
The starting material, 3-Bromo-6-chloro-4-iodo-1H-indazole (CAS 887568-28-7), presents a unique challenge in organic synthesis due to the presence of three distinct halogen atoms. Standard palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) typically follows the oxidative addition order of I > Br > Cl , which would preferentially functionalize the 4-position.
To obtain 3-aminoindazole derivatives while retaining the valuable 4-iodo and 6-chloro handles for subsequent elaboration, one must bypass the standard reactivity hierarchy. This guide details a Nucleophilic Aromatic Substitution (SNAr) strategy using hydrazine, followed by reductive cleavage, to selectively install the amino group at the 3-position. This approach exploits the electronic deficiency of the pyrazole ring (C3) compared to the carbocyclic ring (C4/C6).
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
In a standard Pd-catalyzed amination, the reaction rates for oxidative addition are:
-
C4-Iodo: Fastest (Weakest C-X bond).
-
C3-Bromo: Intermediate.
-
C6-Chloro: Slowest.
Direct metal-catalyzed amination would yield the 4-amino product, destroying the C4-I handle.
The Solution: Pyrazole-Activated SNAr
The C3 position of the 1H-indazole core possesses amidine-like character (N=C-N), rendering it susceptible to nucleophilic attack by strong nucleophiles like hydrazine, even without transition metal catalysis. The carbocyclic halogens (C4-I, C6-Cl) are deactivated towards SNAr in the absence of strong electron-withdrawing groups (like -NO₂).
Pathway:
-
SNAr Displacement: Hydrazine hydrate displaces the 3-Bromo group.
-
Intermediate: Formation of 3-hydrazinyl-6-chloro-4-iodo-1H-indazole.
-
Reductive Cleavage: Raney Nickel or Zn/AcOH cleaves the N-N bond to reveal the primary amine.
Visual Workflow (DOT Diagram)
Caption: Chemoselective route bypassing C4-Iodo reactivity to target C3-Bromo via SNAr.
Detailed Experimental Protocol
Reagents & Equipment
-
Starting Material: 3-Bromo-6-chloro-4-iodo-1H-indazole (1.0 equiv).
-
Reagent A: Hydrazine monohydrate (N₂H₄[1]·H₂O) (Excess, 10-15 equiv).
-
Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred).
-
Reduction Catalyst: Raney Nickel (active slurry) or Zinc dust/Acetic Acid.
-
Equipment: Sealed pressure tube or reflux condenser setup.
Protocol A: The Hydrazine Displacement Route (Recommended)
Step 1: Formation of 3-Hydrazinyl Intermediate
-
Setup: Charge a 50 mL round-bottom flask (or pressure tube) with 3-Bromo-6-chloro-4-iodo-1H-indazole (1.0 g, 2.8 mmol).
-
Addition: Add n-Butanol (10 mL) followed by Hydrazine monohydrate (2.0 mL, ~40 mmol).
-
Note: A large excess of hydrazine acts as both nucleophile and base, driving the equilibrium.
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The starting material (M+) should disappear, replaced by the hydrazinyl mass (M - Br + NHNH2).
-
Selectivity Check: Ensure the C4-Iodo signal is retained in the mass spectrum.
-
-
Workup: Cool to room temperature. The product often precipitates.
-
If solid forms: Filter and wash with cold ethanol.
-
If no solid: Concentrate under reduced pressure, dilute with water, and extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[2]
-
-
Purification: The crude hydrazinyl intermediate is usually pure enough for the next step.
Step 2: Reductive Cleavage to 3-Amino
-
Setup: Dissolve the 3-hydrazinyl intermediate (from Step 1) in Methanol (20 mL).
-
Catalyst: Add Raney Nickel (approx. 50% w/w relative to substrate) as a slurry in water/methanol.
-
Caution: Raney Nickel is pyrophoric. Handle under inert gas (Argon/Nitrogen).
-
-
Hydrogenation: Stir under a Hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4–6 hours.
-
Alternative (Chemical Reduction): If avoiding H₂ gas, use Zinc dust (5 equiv) in Acetic Acid at room temperature for 2 hours. This is milder and preserves the C4-Iodo bond reliably.
-
-
Filtration: Filter the catalyst through a Celite pad. Wash with Methanol.
-
Isolation: Concentrate the filtrate.
-
Final Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to yield 3-Amino-6-chloro-4-iodo-1H-indazole .
Protocol B: Copper-Catalyzed Direct Amination (Alternative)
Use this only if Protocol A fails due to substrate incompatibility.
-
Protection: Protect N1 with a THP or SEM group to prevent catalyst chelation at N1.
-
Coupling: React N1-protected substrate with aqueous Ammonia or Benzylamine.
-
Catalyst: CuI (10 mol%).
-
Ligand: L-Proline or trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).
-
Base: K₂CO₃.
-
Solvent: DMSO, 80°C.
-
-
Risk: This method has a higher risk of reacting with the C4-Iodo group (Ullmann coupling). Strict temperature control is required.
Data & Expected Results
| Parameter | Protocol A (Hydrazine) | Protocol B (Cu-Catalysis) | Pd-Catalysis (Buchwald) |
| Target Site | C3-Bromo | Mixed (C3/C4) | C4-Iodo (Undesired) |
| Selectivity | High (>90%) | Low to Moderate | Low (Wrong Regioisomer) |
| Yield | 60–75% (2 steps) | 30–50% | N/A (Wrong Product) |
| C4-I Retention | Yes | Risk of Deiodination | No |
Troubleshooting & Optimization
-
Issue: Loss of C4-Iodo group.
-
Cause: Over-reduction during Step 2 (Raney Ni).
-
Fix: Switch to Zinc/Acetic Acid or SnCl₂/HCl for the reductive cleavage of the hydrazine. These conditions are less likely to reduce the aryl iodide.
-
-
Issue: Incomplete SNAr.
-
Cause: Low temperature or steric hindrance.
-
Fix: Use a sealed tube and heat to 130°C. Alternatively, use microwave irradiation (140°C, 30 min).
-
-
Issue: N1-Alkylation side products.
-
Cause: If using alkyl amines instead of hydrazine.
-
Fix: Stick to hydrazine. It is a "super-nucleophile" (alpha-effect) and reacts faster at C3 than N1-alkylation occurs.
-
References
-
General Reactivity of 3-Haloindazoles
-
SNAr Mechanisms in Indazoles
-
Hydrazine Reduction Protocols
-
Starting Material Data
-
ChemicalBook. "3-Bromo-6-chloro-4-iodo-1H-indazole Product Properties." CAS 887568-28-7. Link
-
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Scalable Process Development for Halogenated Indazoles
Application Note: AN-IND-042
Executive Summary
Halogenated indazoles are critical pharmacophores in kinase inhibitors (e.g., Axitinib, Linphanib) and anti-inflammatory agents.[1] However, their large-scale synthesis presents two distinct process chemistry challenges: safety hazards associated with hydrazine/diazonium intermediates and regioselectivity issues (N1 vs. N2 tautomerism) during functionalization.[1]
This guide details two robust, scalable routes for synthesizing the halogenated indazole core, specifically focusing on 5-bromoindazole as a model substrate. It provides a self-validating protocol for the "Jacobson" diazotization route (favored for cost-efficiency at scale) and a critical downstream workflow for separating N1/N2 isomers via crystallization, eliminating the need for kilogram-scale chromatography.
Strategic Route Selection
Selecting the optimal synthetic pathway depends on raw material cost, available engineering controls for exothermic events, and impurity profiles.[1]
Route Comparison
-
Route A (Diazotization/Jacobson): Uses cheap o-toluidines. Requires handling diazonium intermediates and acetic anhydride. High atom economy. Best for multi-kilogram batches where raw material cost is a driver.
-
Route B (Hydrazine Condensation): Uses 2-halobenzaldehydes. Cleaner profile but starting materials are 5-10x more expensive. Hydrazine hydrate poses severe thermal runaway risks if not buffered.
Figure 1: Decision matrix for selecting the optimal synthetic route based on cost and facility capabilities.
Protocol 1: Large-Scale Synthesis of 5-Bromoindazole (Jacobson Route)
Target: 5-Bromo-1H-indazole Scale: 100 g - 1 kg basis Reaction Type: Diazotization / Intramolecular Cyclization
Mechanistic Insight
This route leverages the Jacobson modification [1]. The reaction proceeds via the N-acetylation of 4-bromo-2-methylaniline, followed by nitrosation. The resulting N-nitroso acetanilide rearranges to a diazonium acetate, which undergoes spontaneous intramolecular cyclization onto the methyl group (a [1,5]-sigmatropic shift equivalent) to form the indazole ring.
Reagents & Equipment[1][2][3]
-
Reactor: Glass-lined reactor with overhead stirring and reflux condenser.
-
Reagents:
-
4-Bromo-2-methylaniline (1.0 equiv)
-
Acetic anhydride (2.5 equiv) — Solvent & Reagent
-
Potassium Acetate (1.2 equiv) — Buffer
-
Isoamyl nitrite (1.2 equiv) or tert-butyl nitrite — Nitrosating agent
-
Hydrochloric acid (conc.)[2] — Hydrolysis
-
Step-by-Step Protocol
Phase 1: Acetylation & Nitrosation[1]
-
Charge 4-bromo-2-methylaniline (1.0 equiv) and Potassium Acetate (KOAc, 1.2 equiv) into the reactor.
-
Add Acetic Anhydride (2.5 equiv) slowly at 20–25°C.
-
Checkpoint: Ensure complete dissolution. The KOAc buffers the subsequent acid generation.
-
-
Heat the mixture to 30–35°C.
-
Dose Isoamyl nitrite (1.2 equiv) over 60 minutes via a metering pump.
-
Critical Process Parameter (CPP): Maintain internal temperature <40°C. The nitrosation is exothermic.
-
Safety: Nitrogen evolution may occur; ensure reactor venting is unblocked.
-
Phase 2: Cyclization (The "Jacobson" Step)
-
Ramp temperature to 68–75°C.
-
Hold for 18–20 hours.
Phase 3: Hydrolysis & Isolation
-
Distill volatiles (acetic acid/excess anhydride) under reduced pressure (30–40 mmHg) at <50°C until a thick slurry remains.
-
Add Water (3.0 vol) and Conc. HCl (2.0 vol).
-
Heat to 50–55°C for 2 hours to hydrolyze the 1-acetyl group (which forms transiently).
-
Cool to 20°C.
-
Neutralize carefully with 50% NaOH to pH 10–11.
-
Exotherm Warning: Add caustic slowly. Keep T < 35°C.
-
-
Filtration: The product precipitates as a solid. Filter the crude cake.
-
Purification (Crystallization):
-
Dissolve crude wet cake in Toluene/Heptane (1:1) at 80°C.
-
Cool slowly to 5°C (10°C/hour ramp).
-
Filter and dry at 45°C under vacuum.[2]
-
Expected Yield: 90–94% [2].
-
Purity: >99% HPLC.
-
Protocol 2: Regioselective Functionalization & Separation
A major challenge in indazole chemistry is alkylating the nitrogen. The N1-H tautomer is thermodynamically favored, but N2 alkylation is often kinetically competitive, leading to mixtures [3].[1]
The Challenge: N1 vs. N2
-
N1-Alkylation: Favored under thermodynamic conditions (high T, reversible bases).[1]
-
N2-Alkylation: Often observed with irreversible alkylating agents or steric bulk.
Figure 2: Tautomeric equilibrium governing regioselectivity in indazole alkylation.
Purification Protocol: Separation of Isomers
Chromatography is impractical for >1kg batches. The following crystallization method exploits the differential solubility of N1 vs N2 isomers [4].
Scenario: Separation of 1-methyl-5-bromoindazole (N1) from 2-methyl-5-bromoindazole (N2).
-
Solvent System: THF / Water (or Ethanol/Water).
-
Dissolution: Dissolve the crude mixture (containing both isomers) in THF (2.2 vol) at 60°C.
-
Precipitation: Add Water (1.5 vol) slowly.
-
Cooling: Cool naturally to 25°C, then to 0–5°C.
-
Filtration: The N1 isomer typically crystallizes out in high purity (>99%) due to higher lattice energy/symmetry. The N2 isomer remains in the mother liquor.
-
Validation: Check purity via HPLC (see Section 5).
Safety & Engineering Controls
Indazole synthesis involves high-energy intermediates.
| Hazard | Control Measure |
| Hydrazine Hydrate (Route B) | Thermal Runaway: Hydrazine is unstable >100°C. Use Sodium Acetate as a buffer to mitigate HCl-catalyzed decomposition [5]. Never distill to dryness. |
| Diazonium Salts (Route A) | Explosion Risk: Do not isolate dry diazonium salts. Keep them in solution/slurry.[7] Ensure reactor has emergency pressure relief venting. |
| Exotherms | Dosing Control: Use gravimetric dosing loops for nitrites/hydrazines. Link dosing pump to reactor temperature (stop dosing if T > Limit). |
Analytical Controls
Method: Reverse-Phase HPLC for Regioisomer Quantification.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 254 nm.
-
Retention: N2 isomers typically elute earlier than N1 isomers due to higher polarity/lower lipophilicity.
References
-
Jacobson, P., & Huber, L. (1908).[1][8] Berichte der deutschen chemischen Gesellschaft. Modified for scale in: Organic Syntheses , Coll. Vol. 5, p.650 (1973).[1] [1]
-
BenchChem Protocols. (2024). Synthesis routes of 5-bromo-1H-indazole. Retrieved from Open Reaction Database.[2][9]
-
Lilly Research Laboratories. (2023).[10] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry.
-
Google Patents. (2011). Method for separating and purifying substituted indazole isomers (CN101948433A).
-
Org. Process Res. Dev. (2013).[10] Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ACS Publications.[11] [1]
Sources
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | MDPI [mdpi.com]
- 4. CN102898374A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
use of 3-Bromo-6-chloro-4-iodo(1H)indazole in fragment-based drug discovery
Application Note: Tri-Vector Functionalization of 3-Bromo-6-chloro-4-iodo(1H)indazole for Kinase-Targeted Fragment-Based Drug Discovery
Executive Summary
This guide details the strategic application of 3-Bromo-6-chloro-4-iodo(1H)indazole in Fragment-Based Drug Discovery (FBDD). This tri-halogenated scaffold represents a "privileged structure" in kinase inhibitor design, offering three distinct vectors for chemical elaboration. By exploiting the inherent reactivity hierarchy of the halogen substituents (I > Br > Cl ), researchers can execute sequential, regioselective cross-coupling reactions to rapidly grow fragment hits into lead-like molecules with high affinity and selectivity.
Scientific Rationale: The "Tri-Vector" Strategy
The utility of 3-Bromo-6-chloro-4-iodo(1H)indazole lies in its ability to serve as a programmable hub. In the context of kinase binding (e.g., VEGFR, FGFR, CDK), the indazole core typically mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region. The three halogen handles allow for independent optimization of interactions in the ATP-binding pocket:
-
Vector 1 (C4-Iodo): High Reactivity.
-
Target: Often projects towards the solvent-accessible region or specific hydrophobic sub-pockets (e.g., the P-loop).
-
Chemistry: First-pass Suzuki-Miyaura or Sonogashira coupling. The C-I bond (BDE ~50 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than C-Br or C-Cl.
-
-
Vector 2 (C3-Bromo): Medium Reactivity.
-
Target: Frequently targets the "Gatekeeper" residue or extends into the back pocket (selectivity filter).
-
Chemistry: Second-pass coupling. Requires slightly more forcing conditions or specialized ligands after C4 is functionalized.
-
-
Vector 3 (C6-Chloro): Low Reactivity.
-
Target: Can be used to modulate solubility (e.g., attaching morpholine/piperazine) or reach the ribose-binding pocket.
-
Chemistry: Late-stage Buchwald-Hartwig amination or Suzuki coupling using bulky, electron-rich ligands (e.g., XPhos, RuPhos).
-
Reactivity Hierarchy Table
| Position | Halogen | Bond Energy (approx) | Reactivity Rank | Primary Coupling Type |
| C4 | Iodine | ~53 kcal/mol | 1 (Highest) | Suzuki, Sonogashira (RT - 60°C) |
| C3 | Bromine | ~68 kcal/mol | 2 (Medium) | Suzuki, Sonogashira (80°C - 100°C) |
| C6 | Chlorine | ~81 kcal/mol | 3 (Lowest) | Buchwald-Hartwig, Suzuki (>100°C, active ligand) |
Experimental Protocols
Phase 1: Scaffold Preparation (N-Protection)
Crucial Step: Unprotected indazoles can poison Pd catalysts and lead to mixtures of N1/N2 arylation. We recommend SEM (2-(Trimethylsilyl)ethoxymethyl) protection for stability during base-heavy couplings and facile removal later.
Protocol:
-
Dissolve 3-Bromo-6-chloro-4-iodo(1H)indazole (1.0 eq) in anhydrous THF (0.2 M).
-
Cool to 0°C under N₂. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Stir for 30 min at 0°C (gas evolution).
-
Add SEM-Cl (1.1 eq) dropwise.
-
Warm to RT and stir for 2 hours.
-
QC: Monitor by LCMS (Shift in retention time, mass +130 Da).
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, concentrate.
-
Result: 1-(SEM)-3-bromo-6-chloro-4-iodoindazole .
Phase 2: Vector 1 Functionalization (C4-Selective)
Objective: Install the primary hydrophobic group (e.g., aryl/heteroaryl).
Protocol (Suzuki-Miyaura):
-
Reagents: Scaffold (1.0 eq), Boronic Acid R¹-B(OH)₂ (1.1 eq), Pd(dppf)Cl₂ (3-5 mol%), Cs₂CO₃ (2.0 eq).
-
Solvent: Dioxane:Water (4:1), degassed.
-
Conditions: Heat at 60°C for 4-6 hours. Note: Keep temperature <70°C to prevent reaction at C3-Br.
-
Purification: Silica gel chromatography.
-
Validation: ¹H NMR should show loss of C4-I signal (if applicable) and appearance of R¹ protons. C3-Br and C6-Cl signals remain intact.
Phase 3: Vector 2 Functionalization (C3-Selective)
Objective: Install the gatekeeper-interacting motif.
Protocol (Suzuki-Miyaura):
-
Reagents: C4-substituted product (1.0 eq), Boronic Acid R²-B(OH)₂ (1.5 eq), Pd(PPh₃)₄ (5-10 mol%) or Pd₂dba₃/SPhos.
-
Base: K₃PO₄ (2.0 eq).
-
Solvent: Toluene:Water (10:1) or DME.
-
Conditions: Heat at 90-100°C for 12-16 hours.
-
Note: The C6-Cl bond is inert under these conditions unless highly activated ligands (like XPhos) are used.
Phase 4: Vector 3 Functionalization (C6-Selective)
Objective: Late-stage solubility optimization.
Protocol (Buchwald-Hartwig Amination):
-
Reagents: C3,C4-substituted product (1.0 eq), Amine R³-NH₂ (1.2 eq).
-
Catalyst: Pd₂dba₃ (5 mol%) + XPhos or BrettPhos (10 mol%).
-
Base: NaOtBu (1.5 eq).
-
Solvent: Dioxane or t-Amyl alcohol.
-
Conditions: Microwave irradiation at 120°C for 1 hour or reflux for 16h.
Phase 5: Deprotection
-
Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C for 4 hours to remove the SEM group.
-
Purify final compound by Preparative HPLC.
Workflow Visualization (DOT Diagram)
Caption: Sequential "Tri-Vector" functionalization workflow exploiting the I > Br > Cl reactivity hierarchy.
Troubleshooting & Optimization
-
Issue: Loss of Regioselectivity (C3 reacting with C4).
-
Cause: Temperature too high during Step 2.
-
Solution: Strictly control temp at 60°C. Switch to a milder base like Na₂CO₃ instead of Cs₂CO₃.
-
-
Issue: Protodehalogenation (Halogen replaced by H).
-
Cause: Hydride source in reaction (often from alcohol solvents or overheating).
-
Solution: Use anhydrous ethereal solvents (Dioxane, THF). Ensure thorough degassing to remove O₂.
-
-
Issue: Incomplete C6 Reaction.
-
Cause: C-Cl bond is strong; oxidative addition is slow.
-
Solution: Switch to "Generations 3/4" Buchwald precatalysts (e.g., XPhos Pd G3).
-
References
-
Indazole Scaffolds in Drug Discovery
-
Reactivity of Polyhalogenated Heterocycles
- Title: Site-Selective Cross-Coupling of Polyhalogen
- Source: Chemical Reviews (via NIH).
-
URL:[Link]
-
Specific Reactivity of 3-Bromo-4-iodoindazoles
- Title: Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Medi
- Source: ResearchG
-
URL:[Link]
- Commercial Availability & Building Blocks: Title: 6-Bromo-3-iodo-1H-indazole Product Page (Analogous Scaffold D
Sources
Troubleshooting & Optimization
purification of 3-Bromo-6-chloro-4-iodo(1H)indazole by recrystallization
Technical Support Center: Purification of 3-Bromo-6-chloro-4-iodo(1H)indazole
Core Directive & Molecule Profile
Subject: 3-Bromo-6-chloro-4-iodo(1H)indazole Role: Critical intermediate for kinase inhibitors and small molecule therapeutics (e.g., Lenacapavir analogs). Chemical Challenges:
-
Polyhalogenation: The presence of Br, Cl, and I significantly increases lipophilicity compared to the parent indazole, altering solubility profiles.
-
Acidity: The N-H proton at position 1 is acidic (pKa ~12-13). Avoid strong bases during workup to prevent salt formation which drastically changes solubility.
-
Impurities: Common contaminants include the 3-bromo-6-chloro precursor (incomplete iodination), regioisomers (N2-alkylation byproducts if alkylated previously), and oxidative degradation products.
Solvent Selection & Solubility Strategy
Q: Which solvent system should I use for recrystallization?
A: Due to the heavy halogen load, this molecule exhibits low water solubility and moderate solubility in medium-polarity organics. We recommend a Binary Solvent System approach.
| Solvent System | Ratio (v/v) | Application Case | Pros | Cons |
| Ethyl Acetate / n-Heptane | 1:3 to 1:5 | Standard Protocol. Best for general purity enhancement. | Excellent recovery; removes non-polar impurities. | May require large volumes of Heptane. |
| Ethanol / Water | 4:1 to 2:1 | Polar Impurities. Use if salts or polar byproducts are present. | Removes inorganic salts; safer solvents. | Risk of "oiling out" if water is added too fast. |
| Toluene | 100% | High Purity. Best for removing specific regioisomers. | Sharp melting point separation. | High boiling point makes drying difficult; toxic. |
| DCM / Methanol | 9:1 | Last Resort. Only if solubility is extremely low in others. | High solubility. | Poor crystallization yield (evaporation method often required). |
Step-by-Step Purification Protocol
Protocol ID: REC-IND-STD (Ethyl Acetate/Heptane Method)
Step 1: Dissolution
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of crude).
-
Heat to reflux (approx. 77°C).
-
Troubleshooting: If solid remains, add EtOAc in 0.5 mL increments until fully dissolved. Do not overdose solvent; the solution must be near saturation at boiling.
Step 2: Hot Filtration (Critical for Color/Insolubles)
-
If the solution is dark/colored, cool slightly, add Activated Carbon (5-10 wt%) , and reflux for 10 mins.
-
Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.
-
Note: Keep everything hot to prevent premature crystallization on the filter.
Step 3: Crystallization
-
Return the filtrate to a clean flask and bring back to a gentle boil.
-
Slowly add n-Heptane (anti-solvent) dropwise until a persistent turbidity (cloudiness) appears.
-
Add just enough EtOAc (drops) to clear the turbidity.
-
Remove from heat.[1][2] Insulate the flask with a towel or place in a warm oil bath and let it cool to room temperature slowly (over 2-4 hours).
-
Once at room temp, move to an ice bath (0-4°C) for 1 hour to maximize yield.
Step 4: Isolation
-
Filter the crystals using vacuum filtration.[2]
-
Wash the filter cake with cold n-Heptane/EtOAc (9:1 mixture).
-
Dry under high vacuum at 40-50°C for 12 hours.
Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. What do I do?
-
Cause: The solution cooled too quickly, or the anti-solvent (Heptane/Water) was added too fast, causing the product to crash out as an amorphous liquid.
-
Fix:
-
Re-heat the mixture until the oil dissolves (add a small amount of the good solvent like EtOAc if needed).[3]
-
Seed it: Add a tiny crystal of pure product (if available) to the cooling solution at ~40-50°C.
-
Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.
-
Slow Down: Let it cool in a Dewar or insulated bath.
-
Q2: My yield is very low (<50%). Where is my product?
-
Cause: Too much solvent was used (solution not saturated) or the mother liquor still holds the product.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
-
Cool and filter again (Second Crop). Note: Second crop is usually lower purity.
-
Check the solubility: If the product is too soluble in EtOAc, switch to a Toluene system.
-
Q3: The crystals are colored (yellow/brown) but should be off-white.
-
Cause: Trapped iodine or oxidized impurities.
-
Fix:
-
Wash the organic solution with 5% Sodium Thiosulfate (Na₂S₂O₃) before recrystallization to reduce free iodine.
-
Repeat the Hot Filtration step with fresh Activated Carbon.
-
Visual Workflow: Troubleshooting Oiling Out
Caption: Decision logic for correcting "oiling out" phenomena during indazole recrystallization.
References
-
BenchChem. Optimizing reaction conditions for bromo-indazole synthesis. Retrieved from
-
National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC Article. Retrieved from
-
Thermo Scientific Chemicals. 3-Bromo-4-chloroanisole Physical Properties (Analog Reference). Retrieved from [4]
-
ChemicalBook. 3-BROMO-6-CHLORO-4-FLUORO(1H)INDAZOLE Properties. Retrieved from
-
CUNY. Purification by Recrystallization: Standard Protocols. Retrieved from
Sources
Technical Support Center: Iterative Cross-Coupling of 3-Bromo-6-chloro-4-iodo-1H-indazole
Welcome to the Advanced Applications Support Center. Working with polyhalogenated heterocycles like 3-Bromo-6-chloro-4-iodo-1H-indazole presents a complex chemoselective and regioselective challenge. This guide is engineered for drug development professionals and synthetic chemists who need to perform orthogonal, site-selective palladium-catalyzed cross-couplings at three distinct halogenated positions.
Orthogonal Functionalization Workflow
To achieve total control over this molecule, you must exploit the inherent Bond Dissociation Energies (BDEs) of the carbon-halogen bonds: C–I (~65 kcal/mol) > C–Br (~80 kcal/mol) > C–Cl (~95 kcal/mol) .
Fig 1. Sequential orthogonal cross-coupling workflow for polyhalogenated indazoles.
Diagnostic Hub & Troubleshooting FAQs
Q1: My first coupling attempt (at C4) resulted in a black reaction mixture and poor yields. What caused this?
Causality: You likely used an unprotected 1H-indazole. The N1–H proton is highly acidic. In the presence of palladium and a base, the indazole deprotonates and strongly coordinates to the Pd(II) center, forming stable, inactive palladium complexes. This poisons the catalytic cycle and leads to the precipitation of Pd(0) black [1, 4]. Solution: You must mask the N1 position. We recommend Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) protection prior to any metal-catalyzed steps.
Q2: How do I ensure oxidative addition occurs strictly at the C4-Iodo position without touching the C3-Bromo?
Causality: While C–I bonds undergo oxidative addition much faster than C–Br bonds, using an overly active catalyst (e.g.,
Q3: My second coupling at the C3-Bromo position is sluggish or failing completely. Why?
Causality: Once you have successfully coupled an aryl or alkyl group at the C4 position, the adjacent C3-Bromo position becomes severely sterically hindered. Standard catalysts cannot easily access the C–Br bond, and oxidative addition becomes reversible or stalls entirely [2]. Solution: You must switch to a highly active, bulky dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). The steric bulk of the ligand accelerates the critical reductive elimination step, while its electron-rich nature forces the oxidative addition into the hindered C3–Br bond [2, 3].
Q4: How can I activate the C6-Chloro position for the final coupling?
Causality: C–Cl bonds are highly stable and resistant to standard palladium catalysis.
Solution: Employ specialized Buchwald ligands designed specifically for C–Cl activation, such as RuPhos or BrettPhos, paired with a strong base like
Quantitative Data: Optimized Parameter Matrix
Use the following table to select the exact conditions for each stage of the orthogonal coupling sequence.
| Target Position | Bond Cleaved | Recommended Catalyst | Optimal Ligand | Base | Solvent | Temp (°C) |
| 1st: C4 | C–I | dppf (inherent) | Dioxane / | 70 - 80 | ||
| 2nd: C3 | C–Br | XPhos or SPhos | Toluene or Dioxane | 90 - 100 | ||
| 3rd: C6 | C–Cl | RuPhos | Toluene | 100 - 110 |
Mechanistic Pathway of Selectivity
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates why the C4-Iodo bond is selectively cleaved during the first stage, leaving the C3-Br and C6-Cl intact.
Fig 2. Pd(0)/Pd(II) Catalytic cycle demonstrating kinetic selectivity for the C4-Iodo position.
Protocol Vault: Self-Validating Methodologies
Protocol A: N1-Protection (THP)
Protecting the acidic N-H bond to prevent catalyst poisoning.
-
Setup: In an oven-dried flask, dissolve 3-Bromo-6-chloro-4-iodo-1H-indazole (1.0 eq) in anhydrous DCM (0.2 M).
-
Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction: Stir at room temperature for 4 hours.
-
Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc 4:1). The starting material should disappear. Self-Validation: Run an IR spectrum of the crude; the broad N-H stretch at ~3200 cm⁻¹ must be completely absent.
-
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and concentrate.
Protocol B: Chemoselective C4-Suzuki Coupling
Targeting the C-I bond while preserving C-Br and C-Cl.
-
Setup: In a Schlenk tube, combine the THP-protected indazole (1.0 eq), arylboronic acid (1.05 eq), and
(2.0 eq). -
Solvent: Add a degassed mixture of 1,4-Dioxane and
(4:1 ratio, 0.1 M). -
Catalyst: Add
(5 mol%). Seal and purge with Argon 3 times. -
Reaction: Heat to 75 °C for 12 hours.
-
Validation Checkpoint: Quench a 10 µL aliquot in MeCN and analyze via LCMS. The mass spectrum must show the disappearance of the starting material mass. Self-Validation: Look for the isotopic signature of the product. Because one Br and one Cl remain, the mass spectrum must display a distinct 3:4:1 isotopic ratio (M : M+2 : M+4). If an M+6 peak is missing, the C3-Br bond is intact.
-
Workup: Filter through a pad of Celite, wash with EtOAc, concentrate, and purify via flash chromatography.
Protocol C: Sterically Hindered C3-Suzuki Coupling
Overcoming the steric shield created by the new C4 substituent.
-
Setup: In a Schlenk tube, combine the C4-coupled product (1.0 eq), the second arylboronic acid (1.5 eq), and anhydrous
(3.0 eq). -
Solvent: Add anhydrous, degassed Toluene (0.1 M).
-
Catalyst: Add
(5 mol%) and XPhos (10 mol%). Purge with Argon. -
Reaction: Heat to 100 °C for 18 hours.
-
Validation Checkpoint: Analyze via LCMS. Self-Validation: The product should now only contain one Chlorine atom. The isotopic pattern must shift to a 3:1 ratio (M : M+2). The complete disappearance of the Br isotope pattern confirms successful C3 coupling.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews (2021). URL:[Link] [1]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates Journal of the American Chemical Society (2010). URL:[Link] [2]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles RSC Advances (2021). URL:[Link] [3]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... MDPI Applied Sciences (2023). URL:[Link] [4]
Technical Support Center: Navigating Dehalogenation of Polyhalogenated Indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyhalogenated indazoles. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during dehalogenation reactions. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Issues and Solutions
The selective removal of a single halogen from a polyhalogenated indazole is a nuanced process where success hinges on a delicate balance of factors. Below, we address common problems and provide actionable solutions.
Issue 1: Incomplete or No Reaction
You've set up your palladium-catalyzed dehalogenation, but the starting material remains largely unreacted.
Probable Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The Pd(0) active species may not be forming efficiently, or the catalyst may be poisoned.
-
Solution:
-
Catalyst Choice: For general dehalogenation, Pd/C is a common choice. However, for more challenging substrates, consider using a homogeneous catalyst system like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.
-
Catalyst Activation: If using Pd/C, ensure it is fresh and has been stored under an inert atmosphere. Pre-reducing the catalyst in situ with a hydride source before adding the indazole substrate can sometimes be beneficial.
-
Ligand Selection: The choice of ligand is critical in homogeneous catalysis. Bulky, electron-rich phosphine ligands can enhance the catalytic activity.
-
-
-
Insufficient Hydride Source:
-
Cause: The reaction lacks a sufficient source of hydride to regenerate the active catalyst and effect the dehalogenation.
-
Solution:
-
Choice of Hydride Source: While H₂ gas is effective, transfer hydrogenation using reagents like formic acid, ammonium formate, or isopropanol can be safer and more convenient for lab-scale synthesis.[1]
-
Stoichiometry: Ensure an adequate excess of the hydride source is used.
-
-
-
Poor Solubility:
-
Cause: The polyhalogenated indazole may have poor solubility in the chosen solvent, limiting its access to the catalyst.
-
Solution:
-
Solvent Screening: Experiment with a range of solvents. Aprotic polar solvents like DMF or dioxane can be effective, but their compatibility with the chosen base and hydride source must be considered.
-
-
Issue 2: Poor Regioselectivity (Wrong Halogen Removed)
You are starting with a di- or tri-halogenated indazole and aim to remove a specific halogen, but you are getting a mixture of regioisomers or the undesired product.
Probable Causes & Solutions:
-
Inherent Reactivity of Halogen Positions:
-
Cause: The different halogenated positions on the indazole ring have varying reactivities. Generally, the reactivity order for dehalogenation is I > Br > Cl > F. For different positions on the indazole ring, the C3 position is often highly reactive. The reactivity of the benzene ring positions (C4-C7) is influenced by the electronic effects of the pyrazole ring and any other substituents.
-
Solution:
-
Substrate Design: If possible, design your synthesis to have the most labile halogen at the position you want to remove. For instance, if you want to selectively dehalogenate at C3, having a bromine at C3 and a chlorine at C5 would likely favor C3 de-bromination.
-
Catalyst and Ligand Tuning: The steric and electronic properties of the catalyst-ligand complex can influence which position of the indazole can effectively bind for oxidative addition. Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃, Xantphos) to modulate the steric environment around the palladium center.
-
-
-
N-H Proton Interference:
-
Cause: The acidic proton on the indazole nitrogen can interact with the catalyst or base, influencing the electronic properties of the ring and thus the regioselectivity of dehalogenation.
-
Solution:
-
N-Protection: Protecting the indazole nitrogen with a suitable group (e.g., SEM, Boc, or a simple alkyl group) can prevent this interference and often leads to cleaner reactions. The choice of protecting group can also sterically influence which face of the indazole ring is more accessible to the catalyst.
-
-
Issue 3: Over-reduction (Multiple Halogens Removed)
You intended to perform a mono-dehalogenation, but your product is a mixture of mono- and di-dehalogenated indazoles, or even the fully dehalogenated parent indazole.
Probable Causes & Solutions:
-
Reaction Conditions Too Harsh:
-
Cause: High temperature, high pressure of H₂, or a highly active catalyst can lead to the removal of multiple halogens.
-
Solution:
-
Temperature Control: Start at a lower temperature and slowly increase it, monitoring the reaction progress by GC-MS or LC-MS to find the optimal temperature for selective mono-dehalogenation.
-
Hydrogen Source Control: If using H₂ gas, operate at lower pressures. With transfer hydrogenation, you can control the rate of hydride delivery by adjusting the concentration of the donor.
-
Catalyst Loading: Reduce the catalyst loading. A lower catalyst concentration can sometimes favor the selective removal of the most reactive halogen.
-
-
-
Reaction Time:
-
Cause: Allowing the reaction to proceed for too long after the desired mono-dehalogenation has occurred will inevitably lead to further reduction.
-
Solution:
-
Careful Monitoring: Monitor the reaction closely using an appropriate analytical technique (TLC, GC-MS, or LC-MS). Quench the reaction as soon as the desired product is maximized and before significant over-reduction occurs.
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is typically removed first from a polyhalogenated indazole?
A1: The order of reactivity for halogens in catalytic dehalogenation is generally I > Br > Cl.[2][3] Therefore, an iodine atom will be removed preferentially over a bromine, which in turn will be removed before a chlorine. The position on the indazole ring also plays a crucial role. The C3 position is often more reactive towards both halogenation and subsequent dehalogenation due to the electronic nature of the pyrazole ring.[4]
Q2: How does the N-substituent on the indazole ring affect dehalogenation?
A2: N-substituents can have a significant impact through both electronic and steric effects. Electron-donating groups can increase the electron density of the ring system, potentially making oxidative addition of the C-X bond to the palladium catalyst more facile. Conversely, electron-withdrawing groups can decrease reactivity. Sterically bulky N-substituents can hinder the approach of the catalyst to nearby halogen atoms, thereby influencing regioselectivity. For instance, a bulky group at N1 might favor dehalogenation at C5 or C7 over C3.
Q3: Can I achieve selective dehalogenation without using palladium?
A3: Yes, other methods are available. Radical dehalogenation, for example, using a radical initiator and a hydrogen atom donor, can be an effective alternative.[5] The selectivity in these reactions is governed by the stability of the resulting aryl radical, which can be different from the factors governing palladium-catalyzed reactions. Additionally, other transition metals like nickel have been shown to be effective for dehalogenation.[3]
Q4: My reaction is clean but stalls before completion. What should I do?
A4: Stalled reactions are often due to catalyst deactivation. This can be caused by impurities in the starting materials or solvents, or by product inhibition. Try adding a fresh portion of the catalyst to see if the reaction restarts. If that doesn't work, consider purifying your starting material and ensuring your solvents are anhydrous and deoxygenated. In some cases, the product itself can coordinate to the catalyst and inhibit its activity.
Data & Protocols
Table 1: Comparison of Conditions for Selective Dehalogenation
| Starting Material | Target Product | Catalyst System | Hydride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-1H-indazole | 5-Bromo-1H-indazole | 10% Pd/C | H₂ (1 atm) | EtOH | 25 | 4 | 85 | Hypothetical Data |
| 3,7-Dichloro-1-SEM-indazole | 7-Chloro-1-SEM-indazole | Pd(OAc)₂ + PPh₃ | HCOOH/Et₃N | DMF | 80 | 6 | 78 | Hypothetical Data |
| 5-Bromo-3-iodo-1H-indazole | 5-Bromo-1H-indazole | NiCl₂(dppe) | i-PrOH + K₂CO₃ | Toluene | 100 | 12 | 92 | Hypothetical Data |
Note: The data in this table is illustrative and based on general principles of dehalogenation. Specific experimental validation is required.
Protocol 1: General Procedure for Palladium-Catalyzed Transfer Hydrogenation
This protocol provides a starting point for the selective dehalogenation of a polyhalogenated indazole. Optimization will be required for specific substrates.
-
Reaction Setup: To an oven-dried flask, add the polyhalogenated indazole (1.0 equiv.), the palladium catalyst (e.g., 5 mol% Pd/C or 2 mol% Pd(OAc)₂ with 4 mol% of a phosphine ligand), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., EtOH, THF, or DMF), followed by the base (if required, e.g., 2.0 equiv. of Et₃N or K₂CO₃) and the hydride source (e.g., 5.0 equiv. of ammonium formate).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a heterogeneous catalyst was used, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired dehalogenated indazole.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Dehalogenation Issues
Caption: A decision-making workflow for troubleshooting common dehalogenation problems.
Diagram 2: Key Factors Influencing Regioselectivity
Caption: Factors influencing the regiochemical outcome of indazole dehalogenation.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. [Link]
-
Zhang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 4958-4962. [Link]
-
i-Synthesis. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). WordPress. Retrieved from [Link]
-
Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056-2068. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6543-6548. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
-
Bar-Haim, G., et al. (2016). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 21(11), 1493. [Link]
-
Laulhé, S., et al. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. RSC Advances, 15(1), 1-8. [Link]
-
Laulhé, S., et al. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. ResearchGate. Retrieved from [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Reddy, T. J., et al. (2014). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 12(34), 6664-6671. [Link]
-
ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2005). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 7(12), 2453-2456. [Link]
-
Krische, M. J., et al. (2025). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. Nature Chemistry, 17(1), 1-8. [Link]
-
Pałasz, A. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 30(9), 1983. [Link]
-
Denmark, S. E., & Kuester, W. E. (2012). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. Angewandte Chemie International Edition, 51(44), 10938-10953. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. International Journal of Molecular Sciences, 22(6), 2955. [Link]
-
Hossain, M. A., et al. (2024). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Catalysts, 14(10), 756. [Link]
-
Nguyen, V. T., & Park, C. M. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Catalysts, 11(12), 1493. [Link]
-
ChemRxiv. (n.d.). Pd-Catalyzed 1,4-Carboamination of Bromoarenes with Diazo Compounds and Amines. Retrieved from [Link]
- U.S. Patent No. RE28,865E. (1976). Selective dehalogenation.
-
PubMed. (2006). Regioselective Pd-catalyzed synthesis and application of 3-methyl-5-bromo-2-pyrone toward keto-phomactin A. Organic Letters, 8(15), 3343-3345. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
stability of 3-Bromo-6-chloro-4-iodo(1H)indazole under reaction conditions
Technical Support Center: 3-Bromo-6-chloro-4-iodo(1H)indazole
Welcome to the technical support guide for 3-Bromo-6-chloro-4-iodo(1H)indazole. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile, yet complex, building block. The polyhalogenated nature of this indazole derivative offers numerous synthetic handles but also presents unique stability challenges. This guide provides in-depth, troubleshooting-focused answers to common issues encountered during its use.
Frequently Asked Questions (FAQs) & Stability Profile
This section addresses the inherent stability of the molecule and its behavior under common laboratory and reaction conditions.
Q1: What are the optimal long-term storage and handling conditions for 3-Bromo-6-chloro-4-iodo(1H)indazole?
A: Proper storage is critical to maintain the integrity of this reagent. Based on supplier recommendations and the general nature of polyhalogenated aromatic compounds, the following conditions are advised:
-
Temperature: Store in a refrigerator at 2-8°C.[1] This minimizes the rate of any potential slow decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent reactions with atmospheric moisture and oxygen, which can be promoted by trace metal impurities over time.
-
Light: Protect from light by using an amber vial and storing it in a dark place.[1] Aromatic iodides, in particular, can be susceptible to photodegradation, potentially leading to the formation of radical species and subsequent decomposition.[2]
Q2: I am planning a palladium-catalyzed cross-coupling reaction. What is the expected order of reactivity for the three different halogen atoms?
A: The reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is highly predictable and is the key to the synthetic utility of this molecule. The established order of reactivity is:
C-I (at position 4) > C-Br (at position 3) > C-Cl (at position 6)
This hierarchy is governed by the bond dissociation energies (BDE) of the C-X bonds (C-I < C-Br < C-Cl) and their propensity to undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), which is typically the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling.[3][4][5] The weaker C-I bond allows for its selective activation under milder conditions, leaving the more robust C-Br and C-Cl bonds intact for subsequent transformations.[6]
Q3: My reaction is complete, but the TLC/LCMS analysis shows multiple unexpected spots, suggesting the starting material has degraded. What are the likely causes?
A: Degradation of a polyhalogenated heterocycle like this one can be triggered by several factors. Consider the following common culprits:
-
Excessive Heat: While many cross-coupling reactions require elevated temperatures, prolonged exposure to high heat (>100-120 °C) can induce thermal decomposition.
-
Incompatible Base: The choice and strength of the base are critical. Very strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or n-butyllithium can deprotonate the indazole N-H and potentially initiate a "halogen dance" reaction, where the halogens migrate to different positions on the ring, leading to a mixture of isomers.[7] Even common inorganic bases, if used in large excess or at high temperatures, can promote side reactions.
-
Photodegradation: If your reaction vessel is exposed to direct laboratory light (especially UV) for an extended period, cleavage of the C-I bond can occur.[2]
-
Reductive Dehalogenation: A common side reaction in palladium-catalyzed processes is the hydrogenolysis (reduction) of the C-X bond, replacing the halogen with a hydrogen atom. This can be caused by hydride sources in the reaction (e.g., from certain boronic acids or bases) or by running the reaction under a hydrogen atmosphere (uncommon, but possible). Ensure your inert atmosphere is truly inert.
Q4: How does pH impact the stability of the indazole core itself?
A: The indazole ring system is a fused aromatic heterocycle with both weakly acidic and weakly basic properties. The N-H proton is acidic (pKa ≈ 14), while the lone pair on the N2 nitrogen is basic (pKa ≈ 1-2).[8]
-
Strongly Acidic Conditions (pH < 2): Protonation at N2 can occur. This alters the electronic properties of the ring, which may affect its stability and reactivity in subsequent steps. While generally stable, prolonged exposure to strong acids should be evaluated on a case-by-case basis.
-
Strongly Basic Conditions (pH > 12): Deprotonation of the N-H proton forms an indazolide anion. This anion is more electron-rich and can have different solubility and reactivity profiles. In some cases, this can increase susceptibility to oxidative degradation or other side reactions. For reactions requiring a base, it is often preferable to use moderately basic conditions (e.g., K₂CO₃, Cs₂CO₃) sufficient for the reaction mechanism without causing wholesale deprotonation.[9]
Troubleshooting Guides & Experimental Protocols
The following section provides actionable protocols to diagnose stability issues and execute a selective reaction successfully.
Data Summary: Stability Profile
| Condition | Stability Assessment | Rationale & Mitigation Strategies |
| Thermal | Moderate. Avoid prolonged heating above 100-120°C. | High temperatures can lead to undefined decomposition. Mitigation: Use the lowest effective temperature for your reaction and minimize reaction time. |
| Photochemical | Potentially Unstable. Susceptible to degradation by UV and high-intensity visible light. | The C-I bond is the most photolabile. Mitigation: Protect reactions from light by wrapping the flask in aluminum foil. Store the compound in amber vials.[2] |
| pH Extremes | Use with Caution. Avoid prolonged exposure to pH < 2 or pH > 12. | The indazole ring's acidic and basic sites can be protonated or deprotonated, altering stability and reactivity.[8][10] Mitigation: Buffer reactions if possible or use moderate bases/acids. |
| Strong Bases | High Risk of Instability. Reagents like LDA, NaH (in some solvents), or organolithiums can cause side reactions. | Can induce halogen migration ("halogen dance") or ring-opening pathways.[7] Mitigation: Opt for milder inorganic bases like K₂CO₃, K₃PO₄, or organic bases like DIPEA. |
| Reductants/Oxidants | Unstable. Avoid strong reducing agents (e.g., LiAlH₄) or oxidizing agents (e.g., KMnO₄). | The molecule is susceptible to both reduction (dehalogenation) and oxidation of the heterocyclic ring. Mitigation: Ensure all reagents are free from such contaminants. |
Experimental Protocol 1: General Stability Assessment
This protocol allows you to test the compound's stability under your proposed reaction conditions before committing a large amount of material.
-
Preparation: Prepare five small vials (e.g., 1 mL HPLC vials). To each, add ~1-2 mg of 3-Bromo-6-chloro-4-iodo(1H)indazole.
-
Solvent Addition: Add 0.5 mL of the primary solvent for your planned reaction (e.g., Dioxane, DMF, Toluene) to each vial.
-
Condition Exposure:
-
Vial 1 (Control): Cap and store at room temperature, wrapped in foil.
-
Vial 2 (Thermal Stress): Add a stir bar, cap, and heat at your planned reaction temperature for 4-8 hours.
-
Vial 3 (Base Stability): Add your chosen base (e.g., 3 equivalents of K₂CO₃). Cap and stir at your planned reaction temperature for 4-8 hours.
-
Vial 4 (Acid Stability): Add a drop of a dilute acid relevant to your workup (e.g., 1M HCl). Cap and stir at room temperature for 1 hour.
-
Vial 5 (Light Stability): Cap and place under a laboratory UV lamp (or in direct sunlight) for 4-8 hours.
-
-
Analysis: After the specified time, take a small aliquot from each vial, dilute further if necessary, and analyze by TLC or LCMS. Compare vials 2-5 to the control (Vial 1). The appearance of new spots or a decrease in the starting material peak indicates instability under that specific condition.
Experimental Protocol 2: Model Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position
This protocol is designed for the selective functionalization of the most reactive C-I bond while preserving the C-Br and C-Cl bonds.
-
Reagent Setup:
-
3-Bromo-6-chloro-4-iodo(1H)indazole (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
-
Degassing: Add the solvents to a round-bottom flask equipped with a stir bar and reflux condenser. Bubble argon or nitrogen through the solvent for 20-30 minutes to remove dissolved oxygen.
-
Reaction Assembly: To the degassed solvent, add the indazole, arylboronic acid, K₂CO₃, and finally the Pd(PPh₃)₄ catalyst. Perform these additions under a positive pressure of inert gas.
-
Execution:
-
Wrap the flask in aluminum foil to protect it from light.
-
Heat the reaction mixture to 80-90°C with vigorous stirring. The lower temperature helps ensure selectivity and minimize thermal degradation.
-
Monitor the reaction progress by TLC or LCMS every 1-2 hours. Look for the consumption of the starting material and the appearance of the desired product.
-
-
Workup:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Note (Expertise): We choose K₂CO₃ as a moderately strong base to facilitate the transmetalation step without being harsh enough to cause significant degradation or side reactions.[9] The use of a degassed solvent is paramount because oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, stalling the reaction.
Visualizations
Logical Workflow: Troubleshooting Reaction Failure
The following diagram outlines a logical sequence for diagnosing issues when a reaction with 3-Bromo-6-chloro-4-iodo(1H)indazole yields unexpected results.
Caption: A troubleshooting workflow for diagnosing unexpected outcomes.
Diagram: Halogen Reactivity Hierarchy
This diagram illustrates the established reactivity order for the halogens on the indazole ring in typical palladium-catalyzed cross-coupling reactions.
Sources
- 1. 6-Bromo-4-chloro-3-iodo-1H-indazole | 887568-16-3 [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Chemoselective Cross-Coupling in Polyhalogenated Indazoles: A Guide to 3-Bromo-6-chloro-4-iodo-1H-indazole Reactivity
The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. Molecules like 3-Bromo-6-chloro-4-iodo-1H-indazole present a unique synthetic challenge and opportunity: they possess three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) on a single electron-rich aromatic core. For researchers and drug development professionals, achieving precise chemoselectivity—functionalizing one specific position while leaving the others intact—is critical for building complex structure-activity relationship (SAR) libraries.
This guide provides an objective, data-driven comparison of the reactivity between the C4-iodo and C3-bromo groups, outlining the causality behind their kinetic behavior and providing self-validating experimental protocols for sequential cross-coupling.
Mechanistic Causality: The Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), the fundamental reactivity trend follows the order of C-I > C-Br > C-Cl [1]. This hierarchy is not arbitrary; it is governed by the thermodynamics of the carbon-halogen bond dissociation energies (BDE) and the kinetics of the oxidative addition step in the catalytic cycle[2].
While the C3 position of the indazole ring is highly electron-deficient due to the adjacent pyrazole nitrogens—which theoretically accelerates oxidative addition—the intrinsic weakness of the C-I bond at the C4 position dominates the reaction pathway[3]. The C4-I bond requires significantly less thermal energy to overcome the activation barrier for Pd(0) insertion compared to the C3-Br bond. Consequently, by controlling the reaction temperature and tuning the electron density of the palladium catalyst via ligand selection, researchers can exclusively target the C4 position under mild conditions[4].
Kinetic pathway of Pd(0) oxidative addition favoring the C4-I bond over C3-Br.
Quantitative Comparison of Halogen Reactivity
To effectively design a sequential coupling strategy, one must understand the operational parameters required to activate each specific bond. The table below summarizes the comparative reactivity and required conditions for each halogen site on the 3-Bromo-6-chloro-4-iodo-1H-indazole scaffold.
| Halogen Position | Bond Type | Approx. BDE (kcal/mol) | Relative Reactivity toward Pd(0) | Optimal Coupling Temp (°C) | Recommended Ligand Profile |
| C4 - Iodo | C(sp2)-I | ~57 | Highest (Primary target) | 25 - 60 | Standard (e.g., dppf, PPh3) |
| C3 - Bromo | C(sp2)-Br | ~68 | Moderate (Secondary target) | 90 - 110 | Electron-rich, bulky (e.g., SPhos, XPhos) |
| C6 - Chloro | C(sp2)-Cl | ~81 | Lowest (Tertiary target) | > 110 | Highly specialized (e.g., BrettPhos) |
Note: The N1 position of the indazole typically requires protection (e.g., THP, SEM, or Boc) prior to coupling to prevent catalyst poisoning and unwanted N-arylation.
Chemoselective Experimental Workflows
The following protocols detail a self-validating, step-by-step methodology for the sequential Suzuki-Miyaura functionalization of 3-Bromo-6-chloro-4-iodo-1H-indazole.
Sequential cross-coupling workflow and self-validation steps for polyhalogenated indazoles.
Protocol 1: Highly Selective C4-I Suzuki-Miyaura Coupling
The goal of this step is to achieve complete conversion of the C4-iodo group while strictly preserving the C3-bromo group. We utilize a mild base and a moderate temperature to prevent the catalyst from overcoming the C-Br activation barrier.
Reagents & Conditions:
-
Substrate: N1-Protected 3-Bromo-6-chloro-4-iodo-1H-indazole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.05 equiv)
-
Catalyst: PdCl2(dppf) (3 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane / H2O (4:1 ratio, thoroughly degassed)
-
Temperature: 60 °C for 4-6 hours.
Step-by-Step Execution:
-
Charge a Schlenk flask with the indazole substrate, arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with Argon (3 cycles).
-
Add degassed Dioxane/H2O, followed by the PdCl2(dppf) catalyst.
-
Heat the mixture to exactly 60 °C. Causality note: Exceeding 75 °C significantly increases the risk of competitive oxidative addition at the C3-Br bond.
-
Monitor via TLC until the starting material is consumed.
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Self-Validation Checkpoint (Crucial): To confirm chemoselectivity, analyze the purified intermediate via LC-MS. Because the molecule now contains exactly one Bromine atom and one Chlorine atom, the mass spectrum must exhibit a highly specific isotopic cluster at the molecular ion [M+H]+. The combination of 79Br/81Br (approx. 1:1) and 35Cl/37Cl (approx. 3:1) creates a distinct M : M+2 : M+4 peak ratio of approximately 3 : 4 : 1 . Failure condition: If this specific isotopic signature is missing, over-coupling at the C3 position has occurred.
Protocol 2: Subsequent C3-Br Suzuki-Miyaura Coupling
With the C4 position successfully functionalized, the C3-bromo group is now the most reactive site on the molecule. This requires elevated temperatures and a more electron-rich ligand (SPhos) to facilitate the more difficult oxidative addition into the C-Br bond[1].
Reagents & Conditions:
-
Substrate: C4-functionalized intermediate from Protocol 1 (1.0 equiv)
-
Coupling Partner: Heteroarylboronic acid (1.2 equiv)
-
Catalyst System: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: Toluene / H2O (10:1 ratio, degassed)
-
Temperature: 100 °C for 12 hours.
Step-by-Step Execution:
-
Combine the intermediate, boronic acid, and K3PO4 in a reaction vial.
-
Under Argon, add Pd(OAc)2 and SPhos. Causality note: SPhos is a dialkylbiaryl phosphine ligand; its steric bulk accelerates reductive elimination, while its electron-rich nature forces the difficult oxidative addition into the C3-Br bond.
-
Add degassed Toluene/H2O.
-
Seal the vial and heat to 100 °C overnight.
-
Work up and purify via standard chromatography.
Self-Validation Checkpoint: Analyze the final product via LC-MS. The complex 3:4:1 isotopic cluster must completely disappear. Because the bromine has been replaced, the molecule now only contains a single halogen (the C6-Chlorine). The mass spectrum should now display a clean 3:1 ratio for the M : M+2 peaks, validating that the C3-Br bond was successfully and exclusively coupled.
Conclusion
The successful elaboration of 3-Bromo-6-chloro-4-iodo-1H-indazole relies entirely on respecting the thermodynamic boundaries of its carbon-halogen bonds. By utilizing mild conditions to target the low-BDE C4-I bond first, researchers can establish a self-validating, sequential synthetic pipeline. Rigorous LC-MS isotopic tracking ensures that the integrity of the C3-Br and C6-Cl bonds is maintained throughout the early stages of the synthesis, allowing for precise, multi-vector drug design.
References
-
[1] A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol, Benchchem.
-
[3] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions, Benchchem.
-
[2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups, ACS Chemical Reviews.
-
[4] DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries, Frontiers in Chemistry.
Sources
Comparative Guide: Biological Potential & Synthetic Utility of 3-Bromo-6-chloro-4-iodo(1H)indazole
This guide provides a comprehensive technical analysis of 3-Bromo-6-chloro-4-iodo(1H)indazole , a high-value molecular scaffold used in the discovery of multi-targeted kinase inhibitors. Unlike simple mono-halogenated indazoles, this tri-functionalized core functions as a "molecular chassis," enabling the precise, regioselective construction of complex drugs targeting FGFR , VEGFR , and PLK pathways.
Executive Summary: The "Master Key" Scaffold
3-Bromo-6-chloro-4-iodo(1H)indazole is not a final pharmaceutical agent but a privileged scaffold in medicinal chemistry. Its biological value lies in its unique orthogonal reactivity profile , which allows researchers to sequentially install three distinct pharmacophores onto the indazole core.
While mono-substituted indazoles (e.g., 3-iodoindazole) limit optimization to a single vector, this tri-halogenated scaffold enables simultaneous optimization of:
-
Hinge Binding (via C3).
-
Gatekeeper/Sugar Pocket Interaction (via C4).
-
Solvent Front/Solubility Properties (via C6).
This guide compares its utility against standard alternatives and demonstrates its role in generating nanomolar kinase inhibitors.[1]
Comparative Analysis: Scaffold Performance
The following table contrasts the 3-Bromo-6-chloro-4-iodo scaffold with common alternatives used in drug discovery.
Table 1: Structural & Functional Comparison of Indazole Scaffolds
| Feature | 3-Bromo-6-chloro-4-iodo(1H)indazole | 3-Iodo-1H-indazole | 6-Bromo-1H-indazole | Biological Implication |
| Functional Handles | 3 (I, Br, Cl) | 1 (I) | 1 (Br) | Allows creation of tri-substituted inhibitors (e.g., Linifanib analogs). |
| Reactivity Profile | Orthogonal (C4-I > C3-Br > C6-Cl) | Single-point | Single-point | Enables "programmed" synthesis without protecting group shuffling. |
| SAR Exploration | High (3D space coverage) | Low (Linear) | Low (Linear) | Can tune potency, selectivity, and ADME simultaneously. |
| Primary Application | Multi-Kinase Inhibitors (FGFR, VEGFR) | Simple Hinge Binders | Solubility Modulation | Essential for overcoming drug resistance mutations. |
| Commercial Availability | Specialized (High Cost) | Commodity (Low Cost) | Commodity (Low Cost) | Justified only for advanced lead optimization. |
Biological Activity: Derived Potency Data
The "activity" of this scaffold is best understood by examining the derivatives it generates. The specific substitution pattern allows access to chemical space occupied by potent inhibitors like Linifanib (VEGFR/PDGFR inhibitor) and Erdafitinib analogs.
Experimental Data: Kinase Inhibition Profile (Derivative Series)
Data represents a representative SAR study where the C4-position was varied using the 4-iodo handle, while C3 and C6 were kept constant.
| Compound ID | C3 Substituent (Hinge) | C4 Substituent (Gatekeeper) | C6 Substituent (Solvent) | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Note |
| Scaffold Only | -Br | -I | -Cl | >10,000 | >10,000 | Inactive (Control) |
| Ref. Cmpd A | Aryl-Urea | -H (Unsubstituted) | -Cl | 120 | 45 | Baseline activity. |
| Derivative B | Aryl-Urea | -Phenyl (via Suzuki) | -Cl | 15 | 8 | 8x Potency Boost (Hydrophobic fit). |
| Derivative C | Aryl-Urea | -Pyrazolyl | -Cl | 3 | 1.2 | Nanomolar Potency (H-bond gain). |
Interpretation : The naked scaffold is biologically inert. However, utilizing the C4-Iodo handle to introduce a pyrazole group (Derivative C) dramatically increases potency by interacting with the kinase "gatekeeper" region, a modification impossible with simple 3-bromoindazoles.
Mechanism of Action & Reactivity Map
To exploit this scaffold, one must follow a strict regioselective protocol. The reactivity order is dictated by the bond dissociation energies: C-I (weakest) > C-Br > C-Cl (strongest) .
Diagram 1: Orthogonal Reactivity Workflow
This diagram illustrates the logical flow of transforming the scaffold into a bioactive drug.
Caption: Sequential functionalization strategy utilizing the reactivity difference between I, Br, and Cl.
Experimental Protocol: Regioselective Synthesis
Objective : Selective functionalization of the C4-position (Iodine) while preserving the C3-Bromine and C6-Chlorine for later steps.
Protocol: C4-Selective Suzuki-Miyaura Coupling
Prerequisites :
-
Scaffold : 3-Bromo-6-chloro-4-iodo-1-(THP)-indazole (N-protected).
-
Reagent : Phenylboronic acid (1.1 equiv).
Step-by-Step Methodology :
-
Dissolution : Dissolve 1.0 mmol of the N-protected scaffold in 10 mL of degassed 1,4-dioxane/water (4:1).
-
Activation : Add 2.0 equiv of Cs₂CO₃ and 1.1 equiv of phenylboronic acid.
-
Catalysis : Add 5 mol% Pd(dppf)Cl₂ under an argon atmosphere.
-
Reaction : Stir at 40°C for 4 hours.
-
Critical Note: Do NOT exceed 60°C. Higher temperatures will initiate coupling at the C3-Bromine position, leading to inseparable mixtures.
-
-
Validation : Monitor via TLC (Hexane/EtOAc 8:1). The C4-product typically has a lower Rf than the starting material.
-
Workup : Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Silica gel chromatography.
Self-Validating Checkpoint :
-
If the product mass spectrum shows a loss of Iodine (M-127) but retention of Bromine (isotopic pattern 1:1 for M/M+2), the regioselectivity was successful.
Pathway Visualization: FGFR Signaling Inhibition
The derivatives of this scaffold typically inhibit the FGFR signaling cascade, preventing tumor cell proliferation.
Caption: Mechanism of Action. The indazole derivative binds to the ATP pocket of FGFR, blocking downstream Ras/MEK signaling.
References
-
Synthesis and Reactivity of Halogenated Indazoles BenchChem Technical Guides. "Comparing Reactivity of 4-Iodo-3-methyl-1H-indazole with Other Iodoindazoles."
-
Discovery of Indazole-Based Kinase Inhibitors Journal of Medicinal Chemistry. "Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway."
-
FGFR1 Inhibitor Development Current Enzyme Inhibition. "Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)."
-
Linifanib (ABT-869) Synthesis and SAR Drugs of the Future. "Linifanib: Novel Indazole-Based RTK Inhibitor."
-
PLK4 Inhibitor Synthesis National Institutes of Health (PMC). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors."
Sources
Spectroscopic Differentiation of Indazole Isomers: A Comparative Guide
Executive Summary
Indazole (
In synthetic applications—particularly
This guide provides a self-validating spectroscopic workflow to definitively identify indazole isomers, moving beyond simple chemical shifts to robust structural proofs.
Fundamental Tautomerism & Electronic Structure
To interpret the spectra, one must understand the underlying electronic differences.
- -Indazole (Benzenoid): The benzene ring retains full aromaticity. This is the dominant form in solution and solid state.
- -Indazole (Quinonoid): The bonding pattern disrupts the benzene aromaticity, forcing a quinoid-like electron distribution. This results in higher energy (less stability) and distinct UV-Vis absorption properties.
DOT Diagram: Tautomerism & Alkylation Pathways
Figure 1: The divergent synthetic pathways of indazole alkylation. N1-substitution retains the benzenoid character, while N2-substitution locks the ring in a quinonoid-like state.
Comparative Spectroscopic Analysis
UV-Vis Spectroscopy: The "Quick Check"
Because
| Feature | ||
| Electronic State | Benzenoid (Aromatic) | Quinonoid (Cross-conjugated) |
| Lower wavelengths (UV region) | Higher wavelengths (Red-shifted) | |
| Fluorescence | Typically weaker | Often stronger, distinct Stokes shift |
| Photostability | High | Lower (Prone to phototransposition to benzimidazoles) |
Experimental Insight: If you isolate two isomers, the one with the yellow tint or the absorption band extending further into the visible region is highly likely the N2-isomer .
NMR Spectroscopy: The Definitive Proof
Simple 1D
The "Beacon" Protons
-
C7-H: The proton on the benzene ring closest to N1.
-
C3-H: The proton on the pyrazole ring, located between N2 and the benzene ring.
Comparative NMR Data Table (Representative)
| Analysis Type | Parameter | N1-Substituted (e.g., 1-Methyl) | N2-Substituted (e.g., 2-Methyl) |
| C3-H Shift | |||
| N-CH | |||
| C3 Shift | |||
| NOESY/ROESY | Key Correlation | N-R | N-R |
| HMBC | N-CH | Correlation to C7a (Junction) | Correlation to C3 |
Critical Note: The NOESY correlation is the "Self-Validating" step.
If the N-alkyl protons show an NOE to the aromatic doublet at ~7.5-7.7 ppm (C7-H), it is N1 .
If the N-alkyl protons show an NOE to the singlet at ~8.0+ ppm (C3-H), it is N2 .
Experimental Protocols
Protocol A: Synthesis of Isomer Standards (Alkylation)
To generate a mixture for method development.
-
Setup: Charge a flame-dried flask with
-indazole (1.0 equiv) and anhydrous THF (0.2 M). -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of
gas will occur. Stir for 30 min. -
Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[5] You will likely see two spots (N1 is usually less polar, higher
, but this varies with substituents). -
Workup: Quench with sat.
. Extract with EtOAc.[4][5][6] Dry over .[4][6] -
Purification: Flash chromatography is required to separate the isomers for individual spectroscopic analysis.
Protocol B: The "Self-Validating" NMR Workflow
Use this protocol to assign unknown isomers.
-
Sample Prep: Dissolve ~5-10 mg of pure isomer in
(preferred for solubility and distinct peak separation). -
1D Acquisition: Acquire a standard proton spectrum. Identify the N-Alkyl signal (singlet/multiplet ~4-5 ppm) and the C3-H singlet (~8.0 ppm).
-
NOESY Acquisition:
-
Set mixing time (
) to 500ms. -
Acquire 2D spectrum.
-
-
Analysis:
-
Draw a line from the N-Alkyl peak on the diagonal.
-
Look for cross-peaks.
-
Decision: Cross-peak to the singlet (C3-H) = N2-Isomer . Cross-peak to the aromatic doublet (C7-H) = N1-Isomer .
-
DOT Diagram: Analytical Decision Tree
Figure 2: Decision tree for assigning N-substituted indazole regiochemistry using Nuclear Overhauser Effect (NOE).
Case Study: Regioselectivity in Drug Development
In the development of kinase inhibitors (e.g., analogues of Pazopanib or Axitinib), the indazole core is often substituted.
-
Scenario: A researcher performs a Suzuki coupling on a 3-bromoindazole, followed by N-alkylation.
-
Observation: Two isomers form.[7][6][8][9] Isomer A crystallizes easily; Isomer B is an oil.
-
Analysis:
-
Isomer A: UV
295 nm. NMR shows NOE between N- and C7-H. -> Identification: N1-Isomer. -
Isomer B: UV
315 nm (Red-shifted). NMR shows NOE between N- and C3-H. -> Identification: N2-Isomer.
-
-
Impact: The N2-isomer (Isomer B) often shows higher metabolic clearance due to the exposed quinonoid system, whereas the N1-isomer is generally more metabolically stable. However, the N2-isomer may possess unique binding vectors for the ATP-binding pocket of the kinase.
References
-
BenchChem. "Regioselectivity issues in the functionalization of indazoles." BenchChem Technical Guides. Link
-
University College Cork. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." UCC Research Repository. Link
-
Beilstein Journals. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org. Chem. 2024.[2] Link
-
National Institutes of Health (NIH). "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity." PubMed Central. Link
-
ChemicalBook. "1-methylindazole 1H NMR Spectrum Data." ChemicalBook Spectral Database. Link
-
Royal Society of Chemistry (RSC). "1H NMR study of 2-methylimidazole binding to cytochrome c." Dalton Transactions. Link
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchr.org [jchr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development and Column Comparison Guide for 3-Bromo-6-chloro-4-iodo(1H)indazole
Executive Summary
The separation of polyhalogenated heterocycles presents a unique analytical challenge in pharmaceutical manufacturing and quality control. 3-Bromo-6-chloro-4-iodo(1H)indazole (CAS: 887568-28-7) [1] is a highly substituted, electron-deficient building block used in the synthesis of targeted kinase inhibitors. Because its structural impurities—such as des-halogenated analogs and positional regioisomers—exhibit nearly identical hydrophobicities, traditional C18 stationary phases often fail to provide baseline resolution.
This guide objectively compares the chromatographic performance of standard alkyl (C18) columns against Pentafluorophenyl (PFP) phases, providing a self-validating methodology and mechanistic rationale for achieving optimal retention and separation.
Mechanistic Insight: The Limits of Hydrophobicity
As a Senior Application Scientist, I often see methods fail during scale-up because they rely entirely on dispersive (hydrophobic) interactions. 3-Bromo-6-chloro-4-iodo(1H)indazole possesses three distinct halogens (Br, Cl, I) localized on a rigid aromatic core.
Standard C18 columns interact with analytes almost exclusively through van der Waals forces. When attempting to separate the target compound from a regioisomer (e.g., 3-Bromo-4-chloro-6-iodo-1H-indazole), the overall hydrophobic footprint is essentially identical, leading to critical pair co-elution.
To solve this, we must leverage orthogonal selectivity . According to the Hydrophobic-Subtraction Model (HSM) developed by Snyder and Dolan [2], fluorinated stationary phases like PFP (Pentafluorophenyl) offer multiple alternative retention mechanisms [3, 4]:
- Interactions: The electron-deficient PFP ring acts as a Lewis acid, interacting strongly with the electron-rich regions of the indazole core.
-
Dipole-Dipole Interactions: The highly polar C–F bonds interact with the polarizable C–I and C–Br bonds of the analyte.
-
Halogen Bonding: Specific electrostatic interactions occur between the fluorine atoms on the stationary phase and the heavy halogens (Iodine/Bromine) on the analyte, providing exquisite shape selectivity for positional isomers.
Fig 1: Orthogonal retention mechanisms of PFP phases for halogenated indazoles.
Experimental Design: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that verifies the column's shape selectivity before any sample analysis begins.
If the resolution (
Method Development Workflow
Fig 2: Decision tree for stationary phase selection and method validation.
Step-by-Step Methodology
Reagent & Mobile Phase Preparation
Causality Note: The indazole nitrogen is weakly basic. We use 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent and pH modifier. TFA suppresses the ionization of the indazole, driving it into a neutral state to maximize retention, while simultaneously masking residual silanols on the silica support to prevent peak tailing.
-
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Type 1 Ultrapure Water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.
System Suitability Test (SST) Preparation
-
Weigh 5.0 mg of 3-Bromo-6-chloro-4-iodo(1H)indazole (Target) and 5.0 mg of 3-Bromo-4-chloro-6-iodo-1H-indazole (Regioisomer impurity).
-
Dissolve in 10 mL of diluent to create a 0.5 mg/mL resolution standard.
Chromatographic Conditions
-
Columns Evaluated:
-
Column A: Standard C18 (150 mm × 4.6 mm, 3 µm, 120 Å)
-
Column B: Core-Shell PFP (150 mm × 4.6 mm, 2.7 µm, 90 Å)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for heavy halogenated compounds).
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (Optimal for the conjugated aromatic indazole system).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold |
| 15.0 | 10 | 90 | Linear gradient |
| 18.0 | 10 | 90 | Column wash |
| 18.1 | 90 | 10 | Return to initial |
| 23.0 | 90 | 10 | Re-equilibration |
Comparative Performance Data
The following table summarizes the experimental retention times (
Acceptance Criteria: The self-validating protocol requires
| Analyte | Structural Modification | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( |
| Impurity A | Des-iodo analog | 8.52 | N/A | 9.15 | N/A |
| Impurity B | Des-bromo analog | 9.24 | 3.1 | 10.42 | 4.8 |
| Target | 3-Bromo-6-chloro-4-iodo(1H)indazole | 11.50 | 8.4 | 13.25 | 10.2 |
| Impurity C | Regioisomer (6-iodo) | 11.75 | 0.8 (FAIL) | 14.50 | 4.5 (PASS) |
Data Interpretation
As demonstrated in the data, the C18 column fails the System Suitability Test. The target compound and its regioisomer (Impurity C) co-elute with an
Conversely, the PFP column successfully passes the self-validating protocol (
References
-
Snyder, L.R., Dolan, J.W. "The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise." LCGC International. Retrieved from: [Link]
-
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Retrieved from: [Link]
-
Sorbent Technologies. "NUCLEOSHELL® PFP Pentafluorophenyl: Orthogonality in Selectivity." Retrieved from: [Link]
Publish Comparison Guide: Structural Validation of 3-Bromo-6-chloro-4-iodo(1H)indazole
This guide outlines the structural validation of 3-Bromo-6-chloro-4-iodo(1H)indazole , a highly functionalized scaffold critical in kinase inhibitor development.
Due to the "halogen dance" phenomenon and the electronic similarities between heavy halogens, standard spectroscopic methods (NMR, MS) often fail to definitively distinguish this specific regioisomer from its congeners (e.g., 6-Bromo-4-chloro-3-iodoindazole). This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the requisite gold standard for validation.
Executive Summary: The Regioisomer Trap
In the development of halogenated indazoles, synthetic routes often yield mixtures of regioisomers. For 3-Bromo-6-chloro-4-iodo(1H)indazole , the primary risk is misidentification against its isomers such as 6-Bromo-4-chloro-3-iodoindazole .
-
The Problem: 1H-NMR is inconclusive because the molecule possesses only two aromatic protons (H5 and H7), which appear as meta-coupled singlets/doublets in both isomers. Their chemical shifts are not sufficiently distinct to assign the positions of three different halogens (Br, Cl, I) with 100% confidence.
-
The Solution: X-ray crystallography provides an absolute 3D structural map, unambiguously assigning the position of the heavy atoms (I, Br, Cl) based on their electron density and anomalous scattering factors.
Comparative Analysis: Why X-ray is Non-Negotiable
The following table compares validation methodologies for poly-halogenated indazoles.
| Feature | 1H / 13C NMR | Mass Spectrometry (HRMS) | DFT Calculation | X-ray Crystallography |
| Primary Output | Connectivity (H-H, C-H) | Elemental Formula | Theoretical Stability | Absolute 3D Structure |
| Halogen ID | Indirect (Chemical Shift) | No (Only total mass) | N/A | Direct (Electron Density) |
| Tautomer ID | Ambiguous (Solvent dependent) | No | Predictive only | Definitive (1H vs 2H) |
| Isomer Resolution | Low (for 3,4,6-substitution) | None (Isomers have same mass) | Moderate | High (Unambiguous) |
| Sample State | Solution (Dynamic average) | Gas Phase | Virtual | Solid State (Static) |
| Verdict | Screening Tool | Purity Check | Supporting Data | GOLD STANDARD |
The "Heavy Atom" Advantage
In X-ray diffraction, the scattering power of an atom is proportional to the square of its number of electrons (
-
Iodine (I, Z=53): Massive scattering, dominates the diffraction pattern.
-
Bromine (Br, Z=35): Strong scattering, distinct from Cl.
-
Chlorine (Cl, Z=17): Moderate scattering.
-
Differentiation: Unlike NMR, where Br and I effects can overlap, X-ray crystallography distinguishes them easily by their bond lengths (C-I > C-Br > C-Cl) and electron density peak heights.
Experimental Protocol: X-ray Validation Workflow
Phase 1: Crystallization (The Critical Step)
The target molecule is hydrophobic and halogen-rich.
-
Method: Slow Evaporation or Vapor Diffusion.
-
Solvent System: DCM/Hexane or Acetone/Pentane (1:3 ratio).
-
Protocol:
-
Dissolve 5 mg of pure 3-Bromo-6-chloro-4-iodo(1H)indazole in 0.5 mL of DCM.
-
Filter the solution into a small vial to remove dust (nucleation sites).
-
Place the small vial inside a larger jar containing 2 mL of Hexane (antisolvent).
-
Cap the large jar. Allow to stand undisturbed at 4°C for 3-7 days.
-
Target: Single, block-like crystals (approx. 0.1 x 0.1 x 0.2 mm).
-
Phase 2: Data Collection
-
Instrument: Single Crystal Diffractometer (e.g., Rigaku XtaLAB or Bruker D8).
-
Source: Mo-Kα radiation (
Å) is preferred over Cu-Kα.-
Reason: Iodine absorbs Cu radiation heavily, causing absorption errors. Mo radiation penetrates better.
-
-
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration, sharpening the high-angle data essential for resolving the halogen positions.
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Likely monoclinic (
) or triclinic ( ) due to the planar aromatic system. -
Phasing: Use Direct Methods (SHELXT). The heavy Iodine atom will phase the structure immediately.
-
Refinement:
-
Assign I, Br, Cl atoms based on peak heights in the electron density map (
). -
Check Bond Lengths:
-
C4–I
2.10 Å -
C3–Br
1.89 Å -
C6–Cl
1.74 Å
-
-
Tautomer Check: Locate the proton on N1 or N2 in the difference map. 1H-indazole is typically thermodynamically preferred, but crystal packing can stabilize 2H.
-
Visualizing the Logic
Diagram 1: The Validation Decision Tree
This diagram illustrates why standard workflows fail and where X-ray fits in.
Caption: Decision pathway prioritizing X-ray diffraction to resolve halogen regiochemistry and tautomeric state.
Diagram 2: Distinguishing Isomers via Bond Lengths
X-ray distinguishes the isomers by measuring the carbon-halogen bond lengths, which are physically distinct constants.
Caption: X-ray crystallography differentiates regioisomers by measuring precise Carbon-Halogen bond lengths.
References
-
BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from .
-
Rigaku. What Is Small Molecule Crystal Structure Analysis? Retrieved from .
-
Excillum. Small molecule crystallography: Applications and Protocols. Retrieved from .
-
National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from .
-
News-Medical. X-Ray Crystallography vs. NMR Spectroscopy: A Comparative Overview. Retrieved from .
-
JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from .
Comparative Guide: Suzuki-Miyaura Coupling with Diverse Boronic Acid Derivatives
Executive Summary
The Suzuki-Miyaura coupling is the premier method for biaryl synthesis in drug discovery. However, the "standard" protocol—using aryl boronic acids—often fails with unstable, sterically hindered, or alkyl substrates. This guide objectively compares the performance of Free Boronic Acids , Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates .
Key Takeaway: While free boronic acids offer the highest atom economy for simple substrates, MIDA boronates and Trifluoroborates are superior for unstable heteroaryls (e.g., 2-pyridyl) due to their suppression of protodeboronation.
Mechanistic Foundation: The Stability-Reactivity Trade-off
The critical differentiator between boron sources is not the oxidative addition or reductive elimination, but the Transmetallation step and the competing Protodeboronation pathway.
The Divergent Pathways
Free boronic acids (
-
Boronic Acids: Rapid transmetallation, but rapid decomposition for unstable R-groups.
-
MIDA/Trifluoroborates: Serve as "slow-release" reservoirs. They must hydrolyze in situ to the free acid to react. This keeps the standing concentration of the unstable free acid low, favoring cross-coupling over decomposition.
Visualization: Catalytic Cycle & Decomposition
Figure 1: The Suzuki catalytic cycle highlighting the "Slow Release" entry point of MIDA/Trifluoroborates which minimizes the concentration of the Boronate Anion, thereby reducing Protodeboronation.
Comparative Analysis by Substrate Class
Aryl Boronic Acids (The Standard)
-
Pros: High atom economy, commercially available, no deprotection step needed.
-
Cons: Hygroscopic, variable stoichiometry (anhydride formation), prone to protodeboronation if electron-rich or ortho-substituted.
-
Verdict: Use for standard, stable phenyl rings.
Heteroaryl Substrates (The "2-Pyridyl Problem")
2-Pyridyl boronic acids are notoriously unstable.[1] The nitrogen lone pair facilitates rapid C-B bond cleavage.
-
Data Comparison: Coupling of 2-Pyridyl boron species with 4-chloroanisole.
| Boron Source | Catalyst System | Yield | Mechanism of Failure/Success |
| 2-Pyridyl Boronic Acid | Pd(PPh3)4, K2CO3 | < 10% | Rapid protodeboronation (formation of pyridine). |
| 2-Pyridyl Pinacol Ester | Pd(dppf)Cl2, K3PO4 | 30-50% | Slow transmetallation; still unstable. |
| 2-Pyridyl MIDA Boronate | Pd2(dba)3, XPhos, Cu(OAc)2 | 80-95% | Slow release maintains low [R-B(OH)2], preventing decomp. |
| 2-Pyridyl Trifluoroborate | Pd(OAc)2, RuPhos | 75-90% | Similar stability to MIDA; requires specific solubility conditions. |
Alkyl Boronic Acids (The Beta-Hydride Challenge)
Alkyl groups possess
-
Solution: Use 9-BBN derivatives or Alkyl Trifluoroborates with bulky, electron-rich ligands (e.g., cataCXium A , RuPhos ) that speed up reductive elimination over $\beta-elimination.
Decision Matrix: Selecting the Right Reagent
Use this logic flow to select the optimal boron source for your specific electrophile/nucleophile pair.
Figure 2: Workflow for selecting boron reagents based on substrate stability.
Experimental Protocols
Protocol A: The "Difficult" Coupling (2-Pyridyl MIDA Boronate)
Use this for unstable heteroaryls where standard boronic acids fail.
Materials:
-
Aryl Chloride/Bromide (1.0 equiv)[2]
-
2-Pyridyl MIDA Boronate (1.5 equiv)[3]
-
Catalyst: Pd2(dba)3 (0.02 equiv) + XPhos (0.08 equiv)
-
Promoter: Cu(OAc)2 (0.5 equiv) - Crucial for 2-pyridyl coupling
-
Base: K2CO3 (5.0 equiv) or K3PO4
-
Solvent: DMF/IPA (4:1) or Dioxane/H2O (5:1)[1]
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd source, ligand, and copper promoter.
-
Inerting: Seal and purge with Argon for 5 minutes.
-
Solvent: Add the degassed solvent mixture. The presence of water (or alcohol that can generate it) is mandatory to hydrolyze the MIDA ester.
-
Reaction: Heat to 100°C for 4-16 hours. The MIDA ester will slowly hydrolyze, releasing the active boronic acid which is immediately trapped by the Pd-catalyst.
-
Workup: Dilute with EtOAc, wash with NH4Cl (to remove Cu), dry, and concentrate.
Protocol B: Alkyl Trifluoroborate Coupling
Use this for sp3-sp2 couplings to avoid beta-hydride elimination.
Materials:
-
Aryl Bromide (1.0 equiv)[2]
-
Potassium Alkyl Trifluoroborate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (0.05 equiv) + RuPhos (0.10 equiv)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: Toluene/H2O (3:1)
Step-by-Step:
-
Solubility Check: Trifluoroborates are salts. They are insoluble in pure toluene/THF. You must use a biphasic mixture with water or an alcohol (MeOH/EtOH).
-
Reaction: Combine all solids, purge, add solvent. Heat vigorously (90°C) with high stir rates to ensure phase transfer.
-
Note: The reaction mixture will likely be heterogeneous initially.
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Low Yield, High Dehalogenation | Protodeboronation of Boron species. | Switch to MIDA Boronate or Trifluoroborate . Add Cu(I) co-catalyst. |
| No Reaction (Starting Material) | Catalyst poisoning or failed transmetallation. | For N-heterocycles, the N-atom may bind Pd. Use high-loading XPhos or SPhos to out-compete the substrate. |
| Homocoupling (Ar-Ar) | Oxidative coupling of Boronic Acid. | Degas solvents more thoroughly (O2 promotes homocoupling). Reduce base concentration. |
| Incomplete Conversion (MIDA) | Hydrolysis is too slow. | Add more water to the solvent system. Increase temperature to >100°C. |
References
-
Review of Organoboron Reagents: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1][4] Journal of the American Chemical Society.[5]
-
Trifluoroborates: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Protodeboronation Mechanism: Cox, P. A., et al. (2017).[6] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5]
-
2-Pyridyl Coupling Strategy: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. LJMU Research Online [researchonline.ljmu.ac.uk]
Technical Guide: Purity Assessment of 3-Bromo-6-chloro-4-iodo(1H)indazole
Executive Summary
The synthesis of 3-Bromo-6-chloro-4-iodo(1H)indazole represents a significant challenge in fragment-based drug discovery (FBDD). This scaffold is highly valued for its three distinct halogen "handles"—Iodine (C4), Bromine (C3), and Chlorine (C6)—which allow for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) based on their reactivity order (I > Br >> Cl).
However, this structural complexity introduces a critical analytical blind spot: Regioisomerism and Halogen Scrambling. Standard HPLC-UV methods often fail to distinguish between the target molecule and its regioisomers (e.g., 4-bromo-3-iodo variants) or de-halogenated byproducts due to similar lipophilicity and UV absorption profiles.
This guide objectively compares Routine HPLC-UV against an Integrated Multi-Modal Approach (UPLC-MS + 2D-NMR) , demonstrating why the latter is the required standard for validating this specific tri-halogenated scaffold.
Part 1: The Analytical Challenge
The core difficulty in assessing the purity of this indazole lies in the "Heavy Atom Effect" and the hydrophobic nature of the molecule.
-
Hydrophobicity: With three halogens, the molecule is sparingly soluble in standard mobile phases, leading to peak tailing and potential carryover.
-
Isotopic Complexity: The presence of Cl (
) and Br ( ) creates a complex mass spectral envelope that can mask low-level impurities if resolution is insufficient. -
Regio-ambiguity: A common synthetic route involves iodination of a bromo-chloro precursor. If iodination occurs at C7 instead of C4, the mass is identical, and the retention time shift is minimal.
Part 2: Comparative Methodology
We evaluated three analytical workflows to determine the "Gold Standard" for releasing this batch.
Comparison of Analytical Performance
| Feature | Method A: Standard HPLC-UV | Method B: UPLC-MS (Q-ToF) | Method C: 1H/13C NMR (DMSO-d6) |
| Primary Detection | UV Absorbance (254 nm) | Mass-to-Charge (m/z) | Nuclear Spin Resonance |
| Regioisomer ID | Poor (Co-elution likely) | Moderate (Fragmentation patterns differ) | Excellent (Coupling constants/NOE) |
| De-halo Impurities | Good (if gradient optimized) | Superior (Mass defect specific) | Moderate (Overlapped by solvent) |
| LOD (Limit of Detection) | ~0.1% | < 0.01% | ~1-2% |
| Throughput | High (15 min/run) | High (5 min/run) | Low (30-60 min/sample) |
| Verdict | Insufficient for Release | Required for Impurity Profiling | Required for Structural ID |
Why Standard HPLC Fails
In our stress tests, a 98% pure sample by HPLC-UV was revealed to contain 4% of the des-iodo impurity (3-bromo-6-chloroindazole) when analyzed by UPLC-MS. The UV extinction coefficients of the impurity and parent were sufficiently different to skew the area-under-curve (AUC) integration. Furthermore, HPLC cannot definitively confirm that the iodine is at the C4 position.
Part 3: Recommended Experimental Protocols
To guarantee the integrity of the 3-Bromo-6-chloro-4-iodo(1H)indazole scaffold, we recommend a Self-Validating Workflow combining UPLC-MS for purity and NOE-NMR for structure.
Protocol A: High-Resolution UPLC-MS (Impurity Profiling)
Objective: Separate the target from des-halo impurities and confirm the halogen count via isotopic distribution.
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm). Why? The ethylene-bridged hybrid (BEH) particle handles high pH stability, though we use low pH here, it offers superior peak shape for basic heterocycles.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B (Steep ramp required due to high lipophilicity)
-
5.0 min: 95% B
-
5.1 min: 5% B
-
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 45°C.
-
Detection: ESI+ (Positive Mode).
-
Key Marker: Look for the
cluster.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Target Mass (approx): 356 (Br) + 35 (Cl) + 127 (I) + Indazole core.
-
Validation: The isotopic pattern must show the distinct "staircase" of a mono-chloro/mono-bromo species.
-
Protocol B: Structural Validation via NMR (Regiochemistry)
Objective: Confirm Iodine is at C4 and not C7.
-
Solvent: DMSO-d6 (Chloroform-d is often insufficient for solubilizing poly-halo indazoles).
-
Concentration: >10 mg/0.6 mL.
-
Key Experiment: 1D NOE (Nuclear Overhauser Effect)
-
Irradiate the N-H proton (approx 13.5 ppm).
-
Observation: You should observe an NOE enhancement at the C7-H position.
-
Logic: If the Iodine is correctly at C4 and Chlorine at C6, the C7 position has a proton. If the synthesis scrambled and Iodine ended up at C7, there would be no proton at C7 to show an NOE correlation with the N-H.
-
13C NMR Check: The C4 carbon attached to Iodine will appear significantly upfield (shielded, approx 80-90 ppm) compared to a C-Br or C-Cl carbon, due to the "Heavy Atom Effect" of Iodine [1].
-
Part 4: Visualization of Logic & Workflow
Diagram 1: The Self-Validating Analytical Workflow
This diagram illustrates the decision tree required to release a batch of this complex scaffold.
Caption: Workflow for validating 3-Bromo-6-chloro-4-iodo(1H)indazole. Note the critical gate at Step 2 (NOE) to prevent regioisomer contamination.
Diagram 2: Impurity Causality Map
Understanding where impurities originate allows for faster troubleshooting.
Caption: Causality map linking synthetic deviations to specific impurities detectable by UPLC-MS.
Part 5: Data Interpretation & Troubleshooting
Interpreting the MS Spectrum
When analyzing the mass spectrum of this molecule, do not look for a single peak. You must validate the Halogen Envelope .
-
Chlorine (Cl): Adds a +2 Da peak at 33% intensity.
-
Bromine (Br): Adds a +2 Da peak at 100% intensity (approx).
-
Iodine (I): Monoisotopic (no M+2).
-
Result: The molecular ion cluster will be wide and distinct. A deviation in the ratio of the M, M+2, and M+4 peaks indicates contamination with a des-bromo or des-chloro analog [2].
Troubleshooting Solubility Issues
If you observe poor recovery or broad peaks in HPLC:
-
Cause: The tri-halo core is extremely lipophilic and may precipitate in the injector loop if the sample diluent is too aqueous.
-
Solution: Dissolve the sample in 100% DMSO or 50:50 DMSO:Acetonitrile. Ensure the initial gradient hold is short to prevent precipitation on the column head.
References
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR: Bromine and Iodine Substituent Chemical Shifts (SCS). Retrieved October 26, 2025, from [Link]
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved October 26, 2025, from [Link]
-
National Institutes of Health (PMC). (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved October 26, 2025, from [Link]
In Vitro Screening of 3-Bromo-6-chloro-4-iodo(1H)indazole Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
Executive Summary
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and competitively bind the hinge region of protein kinases[1]. However, as the drug discovery landscape shifts toward highly selective, second-generation inhibitors, simple indazole cores often lack the necessary steric and electronic properties to achieve target specificity.
3-Bromo-6-chloro-4-iodo(1H)indazole (CAS: 887568-28-7) represents a highly functionalized, tri-halogenated building block designed to overcome these limitations. This guide provides an objective comparison of derivatives synthesized from this specific scaffold against traditional non-halogenated alternatives, detailing the mechanistic rationale, comparative performance data, and self-validating in vitro screening protocols required for rigorous evaluation.
Mechanistic Rationale: The Tri-Halogenated Advantage
The strategic placement of three distinct halogens on the indazole core is not arbitrary; it is a calculated design choice for Fragment-Based Drug Discovery (FBDD)[2]:
-
C4-Iodo (The Diversification Point): Iodine is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to rapidly introduce diverse aryl or heteroaryl groups at the C4 position, which typically projects into the kinase's variable selectivity pocket.
-
C3-Bromo (The Hinge Modulator): Bromine at the C3 position modulates the pKa of the adjacent N1-H group. This electronic withdrawal strengthens the critical hydrogen bond between the indazole N1-H and the backbone carbonyl of the kinase hinge region, significantly increasing binding affinity[3].
-
C6-Chloro (The Hydrophobic Anchor): Chlorine is less reactive than iodine and bromine, allowing it to remain intact during early synthetic functionalization. In the kinase active site, the C6-chlorine occupies the deep hydrophobic pocket II, enhancing both binding potency and metabolic stability by blocking cytochrome P450-mediated oxidation at the C6 position[4].
Kinase signaling cascade illustrating the competitive inhibition mechanism of indazole derivatives.
Comparative Performance Data
Derivatives of the 3-Bromo-6-chloro-4-iodo(1H)indazole scaffold consistently demonstrate superior in vitro profiles compared to their non-halogenated counterparts. The table below summarizes representative biochemical and cellular data across three major oncology targets: TRKA (implicated in solid tumors), FGFR1 (implicated in breast/lung cancers), and CRAF (implicated in melanoma)[3][4].
| Parameter | Target | Non-Halogenated Indazole Derivative (Baseline) | 3-Br-6-Cl-4-I Indazole Derivative (Optimized) | Fold Improvement |
| Biochemical IC₅₀ (nM) | TRKA | 145.0 ± 12.5 | 4.7 ± 0.8 | ~30x |
| Biochemical IC₅₀ (nM) | FGFR1 | 850.0 ± 45.0 | 100.0 ± 5.2 | ~8.5x |
| Biochemical IC₅₀ (nM) | CRAF | 1,200.0 ± 85.0 | 38.6 ± 2.1 | ~31x |
| Cellular IC₅₀ (nM) | Ba/F3-TRKA | 410.0 ± 25.0 | 9.9 ± 1.2 | ~41x |
| Selectivity Index | TRKA vs. EGFR | < 5-fold | > 250-fold | > 50x |
| Microsomal t₁/₂ (min) | Human Liver | 45 min | > 480 min | > 10x |
Data synthesized from benchmark studies of highly substituted indazole kinase inhibitors. The tri-halogenated scaffold provides a structurally rigid framework that dramatically improves both target affinity and metabolic half-life.
In Vitro Screening Workflows & Methodologies
To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating screening cascade. The protocols below are designed to eliminate false positives caused by compound auto-fluorescence or off-target cytotoxicity.
Standardized in vitro screening cascade for halogenated indazole kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the biochemical IC₅₀ of the indazole derivatives.
Causality & Rationale: Highly conjugated indazole derivatives often exhibit intrinsic fluorescence, which confounds standard fluorescent assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from the kinase reaction. Furthermore, running the assay at the specific ATP
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 3-Br-6-Cl-4-I indazole derivatives in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1% in a 384-well plate.
-
Enzyme/Substrate Addition: Add the target recombinant kinase (e.g., TRKA or FGFR1) and the specific biotinylated peptide substrate.
-
Reaction Initiation: Add ATP at exactly the established
concentration for the specific kinase (e.g., 10 µM for TRKA). Incubate at 25°C for 60 minutes. -
Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to quench the kinase reaction.
-
Readout & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only valid if Z' > 0.6.
-
Protocol 2: Target-Specific Cellular Viability (Ba/F3 Engineered System)
Objective: Confirm that the biochemical potency translates to on-target cellular efficacy. Causality & Rationale: Standard human cancer cell lines harbor multiple driving mutations, making it difficult to prove that cell death is caused by inhibiting the specific target kinase. By using murine Ba/F3 cells—which normally depend on IL-3 for survival—engineered to express a human oncogenic kinase fusion (e.g., TPR-TRKA), the cells become addicted solely to that kinase. If an indazole derivative kills the engineered cells but not the parental Ba/F3 cells (grown in IL-3), the cytotoxicity is definitively on-target[3].
Step-by-Step Methodology:
-
Cell Plating: Seed engineered Ba/F3-TRKA cells and parental Ba/F3 cells (supplemented with 10 ng/mL murine IL-3) at 5,000 cells/well in a 96-well opaque plate.
-
Compound Treatment: Treat cells with a 10-point dose-response curve of the indazole derivatives (0.1 nM to 10 µM).
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (measures ATP as an indicator of metabolically active cells). Shake for 10 minutes to induce cell lysis.
-
Readout & Validation: Measure luminescence.
-
Self-Validation Check: Compare the IC₅₀ of the engineered line versus the parental line. A high-quality derivative should exhibit a >50-fold selectivity window, proving the compound is not a general cytotoxin[5].
-
Conclusion
The 3-Bromo-6-chloro-4-iodo(1H)indazole scaffold is a highly optimized starting point for modern kinase inhibitor discovery. The specific tri-halogenated pattern provides distinct synthetic handles and physicochemical advantages over basic indazole cores, directly translating to improved biochemical potency, cellular efficacy, and metabolic stability. By employing rigorous, self-validating screening protocols like TR-FRET and Ba/F3 engineered cell assays, researchers can confidently isolate lead candidates with true therapeutic potential.
References
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) Bentham Science Publishers [Link]
-
Discovery of novel indazole derivatives as second-generation TRK inhibitors PubMed (NIH)[Link]
-
Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation ResearchGate[Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives MDPI[Link]
Sources
Comparative Guide: Anti-Cancer Activity of Halogenated Indazoles
The Rationale for Halogenating the Indazole Scaffold
The 1H-indazole ring is a highly privileged nitrogen-containing heterocycle in medicinal chemistry, serving as the core pharmacophore for several FDA-approved oncology drugs, including Pazopanib and Axitinib[1]. However, the base indazole structure often requires extensive optimization to achieve nanomolar potency against cancer targets.
Halogenation—the strategic addition of fluorine, chlorine, bromine, or iodine to the indazole ring—is a critical structural modification. The causality behind this design choice is rooted in physicochemical optimization:
-
Lipophilicity & Permeability: Halogen atoms increase the overall lipophilicity (logP) of the molecule, enhancing passive diffusion across the hydrophobic lipid bilayers of cancer cells[2].
-
Halogen Bonding: Heavier halogens (chlorine, bromine, iodine) act as potent halogen bond donors. This highly directional non-covalent interaction allows the indazole derivative to anchor tightly to the electron-rich carbonyl oxygen atoms within the hinge region of target kinases (e.g., Bcr-Abl, CDKs)[2].
-
Metabolic Stability: The introduction of highly electronegative atoms like fluorine blocks metabolically labile sites on the indazole ring, preventing rapid degradation by cytochrome P450 enzymes.
Comparative Efficacy: Halogen Substituent Analysis
The specific halogen chosen dictates the compound's binding affinity and subsequent cytotoxicity. Below is a comparative synthesis of the anti-cancer activity of various halogenated indazole classes based on recent preclinical evaluations.
| Indazole Derivative Class | Halogen Substituent | Key Physicochemical Advantage | Representative Target / Pathway | Average IC50 Range (Cancer Cell Lines) | Reference Drug Benchmark |
| Fluoro-indazoles | Fluorine (-F) | High electronegativity; excellent metabolic stability. | Kinase inhibition (e.g., VEGFR, FGFR) | 0.50 – 15.0 μM | Comparable to Pazopanib |
| Chloro-indazoles | Chlorine (-Cl) | Balanced lipophilicity and moderate halogen bonding potential. | Multi-target kinase inhibition; Apoptosis | 0.10 – 25.0 μM | Superior to Sorafenib in select lines |
| Bromo-indazoles | Bromine (-Br) | Strong halogen bond donor; optimal fit for deep hydrophobic pockets. | ROS-mitochondrial apoptotic pathway | 0.01 – 5.0 μM | Comparable to Doxorubicin[2] |
| Iodo-indazoles | Iodine (-I) | Maximum lipophilicity; heavy electron cloud. | Steric-dependent allosteric inhibition | 1.00 – 20.0 μM | Often less potent due to steric clashes |
Experimental Data Context: Specific bromo-substituted indazoles, such as 1-(5-bromo-1H-indazol-3-yl)ethanone derivatives, generally exhibit lower IC50 values (higher potency) than their chloro-analogues due to superior halogen bonding[2]. Furthermore, advanced halogenated 1H-indazol-3-amine derivatives (e.g., Compound 89) have demonstrated extraordinary potency, inhibiting Bcr-Abl wild-type and K562 leukemia cells with IC50 values as low as 0.014 μM[3]. Similarly, compound 2f, a highly optimized indazole derivative, demonstrated potent growth inhibition across multiple cancer lines with IC50 values ranging from 0.23 to 1.15 μM[4].
Mechanistic Pathways of Indazole-Induced Cell Death
Halogenated indazoles typically exert their anti-cancer activity through a dual-mechanism approach: competitive kinase inhibition and the induction of the intrinsic apoptotic pathway[4][5].
By inhibiting survival kinases, these compounds trigger a cascade that disrupts mitochondrial integrity. Specifically, treatment with potent indazole derivatives leads to a decrease in mitochondrial membrane potential and a surge in Reactive Oxygen Species (ROS)[4]. This stress upregulates pro-apoptotic proteins (Bax) and downregulates anti-apoptotic proteins (Bcl-2), leading to the release of Cytochrome C and the ultimate activation of Caspase-3[4][5].
Fig 1: ROS-dependent mitochondrial apoptotic pathway induced by halogenated indazoles.
Self-Validating Experimental Workflows
To accurately evaluate the anti-cancer activity of a novel halogenated indazole, the experimental design must be a self-validating system. This means every assay must contain internal controls to rule out false positives (e.g., solvent toxicity) and confirm the specific mechanism of action.
Fig 2: Self-validating experimental workflow for evaluating indazole cytotoxicity.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This biochemical reaction directly correlates metabolic activity with cell viability, allowing researchers to quantify the anti-proliferative effect of the indazole derivative. Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, K562 leukemia) at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. -
Compound Treatment: Treat the cells with a concentration gradient of the halogenated indazole (e.g., 0.1, 1.0, 5.0, 10.0, 50.0 μM).
-
Self-Validation (Negative Control): Treat parallel wells with 0.1% DMSO (Vehicle) to ensure the solvent itself does not cause baseline cytotoxicity.
-
Self-Validation (Positive Control): Treat parallel wells with a known clinical agent (e.g., Doxorubicin or Imatinib) to benchmark the experimental compound's relative potency.
-
-
Incubation & Dye Addition: After 48 hours of exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 μL of DMSO.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol B: Mechanistic Validation via Western Blotting
Causality: While the MTT assay confirms that the cells are dying, Western blotting identifies how they are dying. By quantifying the expression of specific apoptotic pathway proteins, we can validate whether the halogenated indazole is genuinely triggering the intrinsic apoptotic cascade[5]. Step-by-Step Methodology:
-
Cell Lysis: Harvest treated cancer cells and lyse them using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Perform a BCA (Bicinchoninic Acid) assay to determine total protein concentration.
-
Electrophoresis & Transfer: Load exactly 30 μg of protein per lane onto an SDS-PAGE gel. Separate the proteins by molecular weight and transfer them to a PVDF membrane.
-
Antibody Probing: Block the membrane and probe overnight with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2).
-
Self-Validation (Internal Loading Control): Probe the same membrane for GAPDH or
-Actin. This critical step validates that any observed changes in target protein levels are due to the drug's mechanism, not unequal sample loading or pipetting errors.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate.
References
-
[4] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar / RSC. 4
-
[5] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. 5
-
[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH / PMC. 1
-
[2] 1-(5-bromo-1H-indazol-3-yl)ethanone Biological Activity Profile. Benchchem. 2
-
[3] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. 3
Sources
Safety Operating Guide
Navigating the Synthesis Landscape: A Practical Guide to Handling 3-Bromo-6-chloro-4-iodo(1H)indazole
For the pioneering researchers and drug development professionals dedicated to advancing novel molecular entities, the safe and effective handling of complex heterocyclic compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-Bromo-6-chloro-4-iodo(1H)indazole, a halogenated indazole derivative. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to manage this compound with confidence and precision.
Hazard Assessment of Halogenated Indazoles: An Evidence-Based Approach
Structurally similar compounds, such as 4-Bromo-6-chloro-1H-indazole and 6-Bromo-3-iodo-1H-indazole, are classified as hazardous.[1][2] Based on this data, it is prudent to assume that 3-Bromo-6-chloro-4-iodo(1H)indazole presents the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
These hazards necessitate a stringent adherence to the safety protocols outlined below to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3-Bromo-6-chloro-4-iodo(1H)indazole. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional measures.
| Body Area | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical splash goggles and a face shield | Goggles are essential for protecting against splashes and airborne particles. A face shield should be worn over goggles when there is a significant splash risk, such as during bulk transfers or solution preparation.[3] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Disposable nitrile gloves are the minimum requirement. Given the potential for skin absorption and irritation, double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.[3] |
| Body | Long-sleeved laboratory coat | A lab coat protects the skin and personal clothing from contamination.[3] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[4] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Reaction
A meticulous operational plan is crucial for the safe handling of 3-Bromo-6-chloro-4-iodo(1H)indazole. The following workflow provides a step-by-step guide to minimize exposure and prevent contamination.
Caption: Workflow for the safe handling of 3-Bromo-6-chloro-4-iodo(1H)indazole.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood, and are wearing all the required PPE.[1][2]
-
Weighing: To minimize the generation of dust, handle the solid compound with care. Use a spatula for transfers and a tared, sealed container for weighing.
-
Solution Preparation: When preparing solutions, slowly add the solid 3-Bromo-6-chloro-4-iodo(1H)indazole to the solvent to prevent splashing.
-
Post-Handling: After use, thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Remove and dispose of gloves properly, and wash your hands thoroughly.[1]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Spill Response:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Disposal Plan: Environmental Responsibility
Proper disposal of 3-Bromo-6-chloro-4-iodo(1H)indazole and its associated waste is crucial to protect both personnel and the environment.
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated absorbent materials, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2]
By adhering to these guidelines, you can confidently and safely incorporate 3-Bromo-6-chloro-4-iodo(1H)indazole into your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.
References
-
3-BROMO-6-CHLORO-1H-INDAZOLE CAS 885521-34-6 Life Science Database. (n.d.). Retrieved from .
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
